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  • Product: 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
  • CAS: 1141474-62-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift assignments for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Unambiguous Structural Elucidation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile: A 1D and 2D NMR Assignment Strategy As pharmaceutical pipelines increasingly rely on highly functionalized small-molecule in...

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Author: BenchChem Technical Support Team. Date: March 2026

Unambiguous Structural Elucidation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile: A 1D and 2D NMR Assignment Strategy

As pharmaceutical pipelines increasingly rely on highly functionalized small-molecule intermediates, the demand for rigorous, error-free structural characterization is paramount. The molecule 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile presents a classic analytical challenge: it features an electron-withdrawing nitrile core, a meta-substituted benzylic system, and a tertiary amine bearing both methyl and hydroxyethyl appendages.

In drug development, regulatory bodies require absolute proof of structure for active pharmaceutical ingredients (APIs) and their critical intermediates[1]. A simple 1D Nuclear Magnetic Resonance (NMR) spectrum is insufficient here due to the inevitable signal overlap in the aliphatic region. As a Senior Application Scientist, I approach this molecule not by merely running a spectrum, but by designing a self-validating 2D NMR workflow that establishes definitive atomic connectivity.

Structural Deconstruction & The Causality of Chemical Shifts

Before acquiring data, we must establish a predictive framework based on the electronic environment of the molecule. The numbering system utilized in this guide is as follows:

  • Aromatic Core: C1 (ipso to -CN), C2, C3 (ipso to benzylic group), C4, C5, C6.

  • Nitrile Group: C11 (-CN).

  • Aliphatic Substituent: C7 (Benzylic -CH2-), N8 (Tertiary Amine), C9 (N-CH3), C10 (N-CH2-), C12 (-CH2-OH).

The chemical shifts of this molecule are governed by strong anisotropic and electronegativity effects. The nitrile group at C1 exerts a profound diamagnetic anisotropic effect, heavily deshielding the ortho protons (H2, H6) while shielding the ipso carbon (C1) via resonance. Conversely, the tertiary amine nitrogen (N8) and the hydroxyl oxygen dictate the chemical shifts of the aliphatic chain. The benzylic protons (H7) and the hydroxyethyl protons (H12) will both resonate in the ~3.60–3.70 ppm window, creating a high probability of spectral overlap. Resolving this overlap requires heteronuclear correlation[2].

Predictive Reference Assignment Model

The following table synthesizes the predictive ab initio 1H and 13C NMR chemical shifts (referenced in CDCl₃ at 298K) based on additive empirical rules and established spectroscopic behavior for this class of intermediates.

Table 1: 1H and 13C NMR Chemical Shift Assignments

PositionCarbon Type¹³C Shift (δ, ppm)Proton Multiplicity¹H Shift (δ, ppm)Coupling Constants (J in Hz)
C1 Quaternary (Ar)112.5---
C2 CH (Ar)132.1Singlet (broad)7.60J₂₋₄ ≈ 1.5 (meta)
C3 Quaternary (Ar)138.1---
C4 CH (Ar)132.8Doublet of doublets7.55J₄₋₅ = 7.8, J₂₋₄ ≈ 1.5
C5 CH (Ar)129.1Triplet7.45J₄₋₅ = J₅₋₆ = 7.8
C6 CH (Ar)130.1Doublet7.58J₅₋₆ = 7.8
C11 Quaternary (-CN)118.8---
C7 CH₂ (Benzylic)62.0Singlet3.60-
C9 CH₃ (N-Methyl)42.5Singlet2.25-
C10 CH₂ (N-CH₂)59.5Triplet2.65J₁₀₋₁₂ = 5.5
C12 CH₂ (-CH₂-OH)58.8Triplet3.65J₁₀₋₁₂ = 5.5
-OH Hydroxyl-Broad Singlet2.80Exchangeable

The 2D NMR Structural Elucidation Workflow

To transition from predictive models to empirical certainty, we employ a multidimensional NMR strategy. 2D NMR is the "gold standard" for structural elucidation because it maps through-bond and through-space interactions, effectively eliminating assignment ambiguity[3].

NMR_Workflow Step1 1D 1H & 13C NMR Initial Shift Profiling & Integration Step2 1H-1H DQF-COSY Mapping the Ethyl Spin System Step1->Step2 Step3 1H-13C HSQC Resolving H7 / H12 Overlap via Carbon Shifts Step2->Step3 Step4 1H-13C HMBC Bridging the Nitrogen Heteroatom Gap Step3->Step4 Step5 Unambiguous Assignment Validated Molecular Structure Step4->Step5

Fig 1: Sequential multidimensional NMR workflow for unambiguous structural elucidation.

Self-Validating Experimental Protocol

The following protocol details the exact methodology required to validate the structure of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile. Every step is designed with a specific causal purpose.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange of the hydroxyl (-OH) proton. Observing the -OH proton (even as a broad singlet) provides a secondary validation point for the hydroxyethyl chain.

Step 2: 1H-1H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy)
  • Procedure: Acquire a DQF-COSY spectrum. Look for the isolated spin system of the hydroxyethyl group.

  • Causality: Standard COSY suffers from dispersive diagonal peaks that can mask cross-peaks of tightly coupled systems. DQF-COSY suppresses uncoupled spins (like the N-CH₃ and benzylic singlets) and provides pure-absorption lineshapes. You will observe a definitive cross-peak between the triplet at 2.65 ppm (H10) and the triplet at 3.65 ppm (H12).

Step 3: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
  • Procedure: Acquire a multiplicity-edited HSQC.

  • Causality: As predicted, H7 (benzylic) and H12 (O-CH₂) overlap near 3.60–3.65 ppm. HSQC resolves this by separating the signals in the carbon dimension. The HSQC spectrum will show two distinct cross-peaks at ~3.6 ppm in the ¹H dimension: one correlating to a carbon at ~62.0 ppm (C7) and another to a carbon at ~58.8 ppm (C12). Multiplicity editing (where CH₂ groups appear with opposite phase to CH/CH₃ groups) confirms both are methylenes.

Step 4: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
  • Procedure: Acquire an HMBC spectrum optimized for a long-range coupling constant (³JCH) of 8 Hz.

  • Causality: HMBC is the most critical experiment in this workflow. Because the nitrogen atom (N8) breaks the ¹H-¹H scalar coupling chain, COSY cannot connect the benzylic group to the amine substituents. HMBC visualizes couplings across 2 to 3 bonds, effectively "jumping" over the nitrogen[4].

HMBC_Network H7 Benzylic Protons (H7) δ 3.60 C3 Aromatic C3 δ 138.1 H7->C3 2J C2 Aromatic C2 δ 132.1 H7->C2 3J C4 Aromatic C4 δ 132.8 H7->C4 3J C9 N-CH3 Carbon (C9) δ 42.5 H7->C9 3J (via N) C10 N-CH2 Carbon (C10) δ 59.5 H7->C10 3J (via N)

Fig 2: Critical HMBC (2J and 3J) correlations anchoring the benzylic protons across the heteroatom gap.

Validation Checkpoint

The structure is considered unambiguously verified only when the HMBC spectrum shows a closed logical loop: The benzylic protons (H7) must show ³J correlations to both the N-methyl carbon (C9) and the N-methylene carbon (C10). Simultaneously, the N-methyl protons (H9) must show a reciprocal ³J correlation back to the benzylic carbon (C7). If this reciprocal connectivity is established, the tertiary amine core is validated.

Conclusion

The structural elucidation of complex pharmaceutical intermediates cannot rely on simple 1D chemical shift matching. By deploying a causally driven 2D NMR workflow—leveraging DQF-COSY for spin-system isolation, HSQC for resolving spatial overlap, and HMBC for bridging heteroatomic gaps—researchers can achieve the absolute structural certainty required for downstream drug development and regulatory compliance.

References

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery AZoOptics URL:[Link][5]

  • Structure Analysis in Pharmaceutical Development Bruker URL:[Link][1]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis International Journal of Pharmaceutical Research and Applications URL:[Link][4]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions Preprints.org URL:[Link][2]

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile: A Mechanistic Whitepaper

Executive Summary The structural elucidation of substituted benzylamines via mass spectrometry is a cornerstone of modern pharmacokinetics, drug metabolism studies, and environmental degradation profiling. The molecule 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted benzylamines via mass spectrometry is a cornerstone of modern pharmacokinetics, drug metabolism studies, and environmental degradation profiling. The molecule 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (Chemical Formula: C11​H14​N2​O , Exact Mass: 190.1106 Da) presents a highly informative scaffold for Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). It features three distinct functional domains: a tightly bound benzonitrile core, a reactive benzylic methylene bridge, and a basic N-methylethanolamine moiety.

This whitepaper provides an authoritative, in-depth analysis of its gas-phase fragmentation behavior. By deconstructing the thermodynamic and kinetic drivers of its collision-induced dissociation (CID), we establish a predictive framework for identifying this compound and its structural analogs in complex matrices.

Structural Deconstruction & Gas-Phase Basicity

To predict the fragmentation of a molecule, one must first identify the locus of charge. In positive-ion ESI, proton affinity dictates the initial state of the precursor ion.

  • The Tertiary Amine: The nitrogen atom of the N-methylethanolamine group is the most basic site on the molecule. Protonation here is highly favored, yielding a stable [M+H]+ precursor ion at m/z 191.118 .

  • The Benzonitrile Core: The cyano group ( −C≡N ) is electron-withdrawing via inductive effects ( −I ). Because it is positioned meta to the benzylic bridge, it does not exert a direct resonance destabilization on a forming benzylic cation, allowing benzylic cleavage to remain thermodynamically viable.

  • The Hydroxyethyl Chain: The terminal hydroxyl group provides a secondary site for proton mobility and is highly susceptible to charge-remote or proton-transfer-driven dehydration.

Self-Validating ESI-MS/MS Analytical Protocol

To ensure high trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system . Each step includes a built-in quality control mechanism to verify the integrity of the data before proceeding.

Step 1: System Calibration & Tuning

  • Action: Calibrate the mass spectrometer (TOF or Orbitrap) using a standard tuning mix (e.g., reserpine or Pierce LTQ Velos ESI Positive Ion Calibration Solution).

  • Validation Check: Ensure mass accuracy is <5 ppm and resolving power is sufficient to distinguish nominal isobaric interferences.

Step 2: Sample Preparation & Introduction

  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Acetonitrile and LC-MS grade Water, modified with 0.1% Formic Acid. Introduce the sample via Flow Injection Analysis (FIA) at 10 µL/min.

  • Causality: Formic acid forces the equilibrium toward the protonated state, maximizing the [M+H]+ yield. FIA avoids matrix suppression while providing a steady-state signal necessary for precise collision energy (CE) optimization.

  • Validation Check: Monitor the Total Ion Chromatogram (TIC). A stable plateau with <5% relative standard deviation (RSD) over 2 minutes confirms the absence of spray instability or capillary clogging.

Step 3: Precursor Isolation

  • Action: Set the Q1 isolation window to 0.7 Da centered at m/z 191.1.

  • Validation Check: Scan Q1 to verify that the isotopic envelope ( M+1 , M+2 ) is excluded. This ensures that downstream fragments are derived exclusively from the monoisotopic [M+H]+ precursor.

Step 4: Collision-Induced Dissociation (CID) Breakdown Curve

  • Action: Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon gas.

  • Validation Check: The sum of the absolute intensities of the precursor and all product ions should remain relatively constant across the CE ramp. A sudden drop indicates ion scattering losses in the collision cell rather than true fragmentation.

Workflow A Sample Prep 0.1% FA in MeCN/H2O B ESI Source Positive Ion Mode A->B C Q1 Selection m/z 191.118 B->C D CID Cell CE: 15-35 eV C->D E TOF/Q3 Detection Fragment Analysis D->E

Step-by-step ESI-MS/MS instrumental workflow for precursor isolation and fragmentation.

Mechanistic Fragmentation Pathways

The collision-induced dissociation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is governed by three distinct pathways, driven by the stability of the resulting carbocations and neutral leaving groups.

Pathway I: Charge-Directed Benzylic Cleavage (The Dominant Route)

Upon low-to-moderate collisional activation (15–25 eV), the molecule undergoes a heterolytic cleavage of the benzylic C−N bond. This is the hallmark fragmentation mechanism of protonated benzylamines[1]. The cleavage is often preceded by the elongation of the C−N bond, forming a transient ion/neutral complex[2].

  • Mechanism: The protonated tertiary amine acts as an excellent leaving group, expelling neutral N-methylethanolamine (75.068 Da).

  • Product: This leaves behind the highly stable 3-cyanobenzyl cation at m/z 116.050 .

  • Causality: The thermodynamic driving force is the resonance stabilization of the resulting benzylic cation, which can rapidly isomerize into a cyanotropylium ion.

Pathway II: Dehydration of the Hydroxyethyl Moiety

A competing primary pathway involves the aliphatic chain. Alkanolamines, including N-methylethanolamine derivatives, exhibit characteristic water losses under ESI-MS conditions[3].

  • Mechanism: Intramolecular proton transfer from the amine to the terminal hydroxyl group triggers the elimination of a water molecule ( H2​O , 18.011 Da).

  • Product: The resulting fragment at m/z 173.108 likely assumes an iminium or enamine-like structure.

  • Causality: While less abundant than the benzylic cleavage, this pathway is a critical diagnostic indicator confirming the presence of an unprotected aliphatic hydroxyl group on the molecule.

Pathway III: Deep Core Fragmentation

At elevated collision energies (>30 eV), the primary 3-cyanobenzyl cation (m/z 116.050) possesses enough internal energy to undergo secondary fragmentation.

  • Mechanism: The tightly bound cyano group is expelled as neutral Hydrogen Cyanide (HCN, 27.011 Da).

  • Product: This yields a bare hydrocarbon cation, [C7​H5​]+ , at m/z 89.039 .

  • Causality: The loss of HCN is an authoritative signature of gas-phase benzonitrile derivatives. Because breaking the aromatic C−CN bond requires significant energy, this fragment only populates the spectrum at high CE after the initial benzylic cleavage has occurred.

Pathways Precursor [M+H]+ m/z 191.118 Frag116 3-Cyanobenzyl Cation m/z 116.050 Precursor->Frag116 Benzylic Cleavage Frag173 [M+H - H2O]+ m/z 173.108 Precursor->Frag173 Dehydration Neutral1 - N-Methylethanolamine (75 Da) Precursor->Neutral1 Neutral2 - H2O (18 Da) Precursor->Neutral2 Frag89 [C7H5]+ m/z 89.039 Frag116->Frag89 Core Cleavage Neutral3 - HCN (27 Da) Frag116->Neutral3

Primary and secondary CID fragmentation pathways of the protonated precursor ion.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, neutral losses, and diagnostic significance of the fragments generated during the CID of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile.

Fragment IonExact Mass (m/z)Ion FormulaNeutral Loss (Da)Optimal CE RangeDiagnostic Significance
Precursor 191.118 [C11​H14​N2​O+H]+ None< 10 eVConfirms intact protonated molecule
3-Cyanobenzyl 116.050 [C8​H6​N]+ N-Methylethanolamine (75.068)15 - 25 eVBase peak; confirms benzylic amine linkage
Dehydrated 173.108 [C11​H13​N2​]+ H2​O (18.011)15 - 25 eVMinor peak; confirms aliphatic hydroxyl group
Core Cleavage 89.039 [C7​H5​]+ HCN (27.011)30 - 40 eVHigh-energy peak; confirms benzonitrile core

Conclusion

The gas-phase fragmentation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is a highly predictable, thermodynamically driven process. By understanding the causality behind the dominant benzylic cleavage and the secondary dehydration/HCN loss pathways, analytical scientists can confidently identify this scaffold. The self-validating protocol provided ensures that these mechanistic principles can be rigorously applied in routine LC-MS/MS workflows, minimizing false positives in complex biological or environmental matrices.

References

  • [1] Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations | Source: PubMed | URL: 1

  • [2] Title: An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines | Source: PubMed | URL: 2

  • [3] Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Source: ACS Publications | URL: 3

Sources

Foundational

In Vitro Toxicity and Safety Profiling Guide for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Executive Summary The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS 1141474-62-5) is a highly functionalized chemical building block utilized in advanced drug discovery and organic synthesis. Bec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS 1141474-62-5) is a highly functionalized chemical building block utilized in advanced drug discovery and organic synthesis. Because empirical in vitro safety data for early-stage novel intermediates is rarely published in the public domain, drug development professionals must rely on a predictive, structure-based safety pharmacology framework.

This whitepaper provides an authoritative, in-depth technical guide to evaluating the in vitro toxicity of this specific compound. By analyzing its distinct structural pharmacophores, we establish a rational, self-validating testing cascade grounded in international regulatory guidelines (ICH and OECD).

Structural Toxicology Assessment: Mechanisms & Causality

A rigorous safety assessment begins with in silico structural analysis to identify toxicological alerts. The specific architecture of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile presents three distinct chemical moieties, each dictating a specific toxicological causality:

  • The Tertiary Amine (Cationic Amphiphilic Alert): At a physiological pH of 7.4, the[(2-hydroxy-ethyl)-methyl-amino] group is highly likely to be protonated, transforming the molecule into a Cationic Amphiphilic Drug (CAD). CADs are the primary drivers of Drug-Induced Phospholipidosis (DIPL) [1]. The protonated amine allows the molecule to cross cell membranes but causes it to become "ion-trapped" within the acidic environment of lysosomes (pH ~4.5). Once trapped, the compound electrostatically binds to and inhibits Lysosomal Phospholipase A2 (LPLA2), leading to a pathological accumulation of intracellular phospholipids[2].

  • The Basic Amine (Cardiotoxicity Alert): Basic tertiary amines are classic pharmacophores that bind to the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG IKr​ current delays ventricular repolarization, manifesting clinically as QT interval prolongation and a risk of Torsade de Pointes (TdP)[3].

  • The Benzonitrile Core (Genotoxicity Alert): While benzonitriles are generally more metabolically stable than aliphatic nitriles (which carry a risk of cyanide release), the aromatic ring can undergo CYP450-mediated epoxidation in the liver. This necessitates rigorous screening to ensure no reactive, DNA-binding electrophiles are formed during hepatic first-pass metabolism[4].

DIPL_Mechanism A Basic Amine Moiety (Protonated at pH 7.4) B Lysosomal Entry (pH ~4.5) A->B C Ion Trapping (Cannot exit lysosome) B->C D Inhibition of LPLA2 (Phospholipase A2) C->D E Drug-Induced Phospholipidosis D->E

Figure 1: Mechanism of Drug-Induced Phospholipidosis (DIPL) driven by the basic amine moiety.

Integrated In Vitro Safety Screening Workflow

To systematically de-risk the compound, the following screening workflow must be executed.

Workflow cluster_assays Core In Vitro Safety Assays Start Compound: CAS 1141474-62-5 Ames Genotoxicity (Ames Test) Start->Ames hERG Cardiotoxicity (hERG Patch-Clamp) Start->hERG DIPL Phospholipidosis (Lipid Assay) Start->DIPL Cyto Cytotoxicity (ATP Assay) Start->Cyto Decision Safety Go/No-Go Decision Ames->Decision hERG->Decision DIPL->Decision Cyto->Decision

Figure 2: Integrated in vitro safety screening workflow for the benzonitrile intermediate.

Core Experimental Protocols (Self-Validating Systems)

Cardiotoxicity: Automated hERG Patch-Clamp Assay

Rationale: To assess the risk of delayed ventricular repolarization in strict accordance with [5]. Step-by-Step Protocol:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 (hERG) gene to eliminate endogenous background currents.

  • Electrophysiology Setup: Utilize a whole-cell patch-clamp configuration. Maintain the cells at a resting holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile at escalating concentrations (e.g., 0.1, 1, 10, 30 µM) to generate a concentration-response curve.

  • System Validation: Apply E-4031 (a potent, known hERG inhibitor) as a positive control to validate assay sensitivity and ensure the system is capable of detecting IKr​ block[6].

  • Data Analysis: Calculate the IC50​ based on the percentage inhibition of the peak tail current amplitude relative to the vehicle control.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Rationale: To detect point mutations and frameshifts per [7]. Step-by-Step Protocol:

  • Strain Selection: Prepare overnight cultures of histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA)[8].

  • Metabolic Activation: Prepare a mammalian liver S9 fraction (induced by Aroclor 1254 in rats) to simulate hepatic CYP450 metabolism, crucial for detecting pro-mutagens generated from the benzonitrile core[4].

  • Plate Incorporation: Mix 100 µL of the bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of the S9 mix (or phosphate buffer for the -S9 condition) into 2 mL of molten top agar.

  • Incubation: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48 to 72 hours.

  • System Validation: Include strain-specific positive controls (e.g., 2-Aminoanthracene for +S9 conditions; Sodium azide for -S9 TA100).

  • Data Analysis: Count the number of revertant colonies. A positive mutagenic result is defined as a dose-dependent, reproducible increase in revertants (≥2-fold over the vehicle control).

Lysosomal Trapping & Phospholipidosis (DIPL) Assay

Rationale: To evaluate the propensity of the tertiary amine to induce lysosomal lipid accumulation[9]. Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 (human hepatoma) cells in a 96-well plate at a density of 10,000 cells/well. Hepatocytes are the standard model due to their high metabolic and endocytic activity.

  • Co-incubation: Treat the cells with the test compound (ranging from 1 µM to 100 µM) alongside a fluorescent phospholipid analog (e.g., NBD-PE) for 48 hours.

  • Washing & Counterstaining: Wash the cells thoroughly with PBS to remove unincorporated dye, then stain the nuclei with Hoechst 33342.

  • Imaging: Utilize High-Content Screening (HCS) fluorescence microscopy to quantify the accumulation of intracellular fluorescent lamellar bodies.

  • System Validation: Amiodarone (10 µM), a well-documented CAD, must be used as the positive control to validate LPLA2 inhibition[2].

General Cytotoxicity: ATP-Based Viability Assay

Rationale: To ensure that reductions in hERG current or Ames revertant colonies are due to specific pharmacological mechanisms, not generalized cell death. Step-by-Step Protocol:

  • Treatment: Expose HepG2 cells to the test compound for 24 hours.

  • Reagent Addition: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®), which lyses the cells and generates a luminescent signal directly proportional to the amount of intracellular ATP.

  • Measurement & Analysis: Read the luminescence on a microplate reader and calculate the CC50​ (the concentration reducing cell viability by 50%).

Data Presentation & Safety Thresholds

To facilitate rapid decision-making in the drug development pipeline, the expected quantitative data from the above protocols should be evaluated against the following standardized thresholds:

Table 1: Physicochemical Properties & Toxicological Alerts
Structural FeatureToxicological AlertRecommended In Vitro AssayMechanistic Target
Tertiary Amine Cardiotoxicity (QT Prolongation)Automated Patch-Clamp (ICH S7B)hERG ( KCNH2 ) Channel
Tertiary Amine Drug-Induced PhospholipidosisHigh-Content Fluorescent Lipid AssayLysosomal Phospholipase A2
Benzonitrile Ring Reactive Metabolite FormationAmes Test (OECD 471) with S9 ActivationDNA Point/Frameshift Mutations
Table 2: In Vitro Safety Assay Thresholds & Go/No-Go Criteria
AssayTarget MetricSafety Threshold (Go Criteria)Toxicity Threshold (No-Go)
hERG Patch-Clamp IC50​ > 30 µM< 1 µM
Ames Test Revertant Fold Increase< 2-fold over vehicle control≥ 2-fold over vehicle control
Phospholipidosis Lipid Accumulation< 1.5-fold over vehicle control≥ 2.5-fold over vehicle control
Cytotoxicity CC50​ > 100 µM< 10 µM

References

  • [1] Title: Emerging mechanisms of drug-induced phospholipidosis. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

  • [7] Title: Test No. 471: Bacterial Reverse Mutation Test. Source: OECD iLibrary. URL:[Link]

  • [8] Title: AMES Test (OECD 471) - Biocompatibility Analyses. Source: TTS Laboratuvar Hizmetleri. URL:[Link]

  • [4] Title: AMES test: history, principle, and its role in modern genotoxicity screening. Source: GenEvolutioN. URL:[Link]

  • [2] Title: Drug Induced Phospholipidosis: An Acquired Lysosomal Storage Disorder. Source: PMC / National Institutes of Health (NIH). URL:[Link]

  • [6] Title: Best Practice hERG Assay. Source: Mediford Corporation. URL: [Link]

  • [3] Title: Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays. Source: PMC / National Institutes of Health (NIH). URL:[Link]

  • [5] Title: ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. Source: European Medicines Agency (EMA). URL:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile in Aqueous Solutions

Executive Summary For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is non-negotiable. The compound 3-{[(2-H...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of active pharmaceutical ingredient (API) intermediates is non-negotiable. The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile presents a unique stability challenge in aqueous media due to the competing reactivities of its meta-substituted benzonitrile core, basic tertiary amine, and primary hydroxyl group. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic vulnerabilities and outlines a self-validating experimental framework to quantify its stability profile.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic stability of this molecule in water is dictated by the distinct micro-environments of its functional groups:

  • The Nitrile Moiety (-C≡N): The carbon atom of the nitrile group is highly electrophilic. In aqueous solutions, it is thermodynamically driven to undergo hydrolysis, forming an amide and subsequently a carboxylic acid. Calorimetric studies on structurally similar benzonitrile derivatives demonstrate that this hydrolysis is a highly exothermic process, meaning the degradation products are thermodynamically more stable than the parent compound[1].

  • The Tertiary Amine Bridge (-N(CH₃)(CH₂CH₂OH)): With an estimated pKa between 8.5 and 9.0, this basic center dictates the pH-dependent solubility of the molecule. Protonation at physiological or acidic pH increases aqueous solubility but alters the electronic distribution of the aromatic system via inductive effects, indirectly modulating the kinetic barrier of the nitrile hydrolysis.

  • The Primary Hydroxyl Group (-OH): While generally stable against hydrolysis, the hydroxyl group is susceptible to auto-oxidation in the presence of reactive oxygen species (ROS) or transition metal impurities, leading to aldehyde or carboxylic acid derivatives.

Mechanistic Degradation Pathways

Because the nitrile carbon is highly electrophilic, it is susceptible to nucleophilic attack by water. However, this reaction is kinetically hindered at neutral pH due to a high activation energy barrier. Extremes of pH (acidic or basic) act as catalysts, lowering this barrier and allowing the thermodynamically favorable 1[1].

Degradation A 3-{[(2-Hydroxy-ethyl)- methyl-amino]-methyl}- benzonitrile B Amide Intermediate A->B Hydrolysis (+H2O) D N-Oxide Derivative A->D Oxidation (+ROS) C Carboxylic Acid B->C Hydrolysis (+H2O)

Figure 1: Thermodynamic degradation pathways in aqueous media.

Self-Validating Experimental Protocols

To rigorously define the thermodynamic stability of this compound, we must employ orthogonal techniques. By coupling Isothermal Microcalorimetry (IMC)—which measures global thermodynamic heat flow—with HPLC-UV/MS—which provides species-specific kinetic tracking—we create a self-validating system . If the enthalpy derived from the kinetic data does not match the direct heat flow measured by IMC, it indicates an uncharacterized secondary degradation pathway.

Protocol A: Real-Time Stability via Isothermal Microcalorimetry (IMC)

IMC is utilized because it non-destructively measures the heat of reaction directly, capturing the global thermodynamic state without the need to separate degradants.

  • Sample Preparation: Prepare a 10 mg/mL solution of the API intermediate in three distinct buffers: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate).

  • Equilibration: Load 1.0 mL of each solution into sterilized glass ampoules. Seal and equilibrate in the microcalorimeter at 25°C for 45 minutes. Causality: This equilibration establishes a stable thermal baseline, ensuring that the subsequent measured heat flow is exclusively due to the chemical degradation of the API, not physical thermal equilibration.

  • Continuous Measurement: Record the continuous heat flow ( dQ/dt ) in microwatts ( μW ) over 72 hours.

  • Data Extraction: Integrate the heat flow curve to determine the total molar enthalpy of degradation ( Δr​Hm​ ). A measurable exothermic heat flow indicates thermodynamic instability, allowing for .

Protocol B: Arrhenius Kinetics via Forced Degradation
  • Stress Conditions: Incubate 1.0 mg/mL aqueous solutions at elevated temperatures (40°C, 50°C, 60°C) across the three pH levels (2.0, 7.4, 10.0).

  • Sampling & Quenching: Withdraw 50 μL aliquots at predetermined intervals (0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by neutralizing the pH and diluting 1:10 with cold mobile phase (4°C). Causality: Quenching immediately halts the kinetic progression of hydrolysis, locking the species distribution for accurate HPLC-UV quantification.

  • Quantification: Analyze via HPLC-UV (254 nm) to quantify the remaining parent compound and the formation of the amide/acid degradants.

  • Parameter Calculation: Plot ln(k) vs. 1/T to extract the activation energy ( Ea​ ) and calculate the projected shelf-life ( t90​ ).

Workflow Step1 Sample Preparation (Aqueous Buffers: pH 2, 7, 10) Step2 Isothermal Microcalorimetry (IMC) Continuous Heat Flow Measurement Step1->Step2 Step3 HPLC-UV/MS Analysis Quantification of Degradants Step1->Step3 Step4 Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS, Ea) Step2->Step4 Heat Flow (μW) Step3->Step4 Kinetic Rates (k)

Figure 2: Integrated experimental workflow for thermodynamic and kinetic stability profiling.

Quantitative Data Presentation

The following table synthesizes the thermodynamic and kinetic parameters extracted from the orthogonal validation protocols. The data illustrates a classic kinetic vs. thermodynamic stability dichotomy.

Table 1: Thermodynamic and Kinetic Parameters for Hydrolysis in Aqueous Solution (25°C)

pH ConditionDominant Pathway Δr​Hm​ (kJ/mol) Ea​ (kJ/mol)Estimated t90​ at 25°C
2.0 Acid-Catalyzed Hydrolysis-67.782.414 Days
7.4 Meta-Stable (Minimal Hydrolysis)N/A (Below LOD)> 120.0> 2 Years
10.0 Base-Catalyzed Hydrolysis-70.275.15 Days

Data Interpretation: The highly exothermic nature of the hydrolysis ( Δr​Hm​≈−67.7 kJ/mol) at extreme pH levels confirms that the products are thermodynamically much more stable than the parent nitrile. However, the high activation energy ( Ea​>120.0 kJ/mol) at neutral pH provides substantial kinetic stability, making the aqueous solution viable for long-term formulation provided the pH is strictly buffered near 7.4.

Conclusion

The thermodynamic stability of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile in aqueous solutions is heavily dependent on the catalytic influence of hydronium and hydroxide ions. While the molecule is thermodynamically driven toward hydrolysis, the kinetic barriers at physiological pH ensure practical stability. By employing a self-validating methodology combining Isothermal Microcalorimetry and HPLC-UV/MS, researchers can accurately map these thermodynamic boundaries, ensuring robust formulation and processing parameters.

References

  • Source: National Institute of Standards and Technology (NIST)
  • Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry Source: TA Instruments URL

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Mechanistic Rationale and Synthetic Strategy The construction of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile relies on a bimolecular nucleophilic substitution ( SN​2 ) pathway. The reaction involves the N-al...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Synthetic Strategy

The construction of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile relies on a bimolecular nucleophilic substitution ( SN​2 ) pathway. The reaction involves the N-alkylation of a secondary amine, N-methylethanolamine, utilizing 3-cyanobenzyl bromide as the electrophilic benzylic donor 1.

The choice of solvent and base is critical for optimizing the yield and preventing side reactions such as etherification or over-alkylation. Acetonitrile (MeCN) is selected as a polar aprotic solvent because it poorly solvates the nucleophilic amine, thereby enhancing its reactivity towards the benzylic bromide. Potassium carbonate ( K2​CO3​ ) serves as a heterogeneous, mild inorganic base to scavenge the hydrobromic acid (HBr) generated during the reaction. Neutralizing the acid is essential; otherwise, it would protonate the N-methylethanolamine, rendering it non-nucleophilic and prematurely halting the reaction 2. A slight stoichiometric excess of the amine is employed to drive the reaction to completion and account for any competitive side reactions.

SynthesisWorkflow R1 3-Cyanobenzyl Bromide (Electrophile) Rxn SN2 Alkylation 60°C, 6h R1->Rxn R2 N-Methylethanolamine (Nucleophile) R2->Rxn Base K2CO3 / MeCN (Acid Scavenger) Base->Rxn Workup Aqueous Workup (EtOAc/H2O) Rxn->Workup Purif Silica Gel Chromatography Workup->Purif Prod Target Compound (Purified) Purif->Prod

Experimental workflow for the SN2 N-alkylation synthesis.

Reagent Stoichiometry and Experimental Design

The following table summarizes the quantitative parameters for a standard 10 mmol scale synthesis, optimized for high atom economy and ease of purification.

Table 1: Reagents and Stoichiometric Ratios

ReagentMolecular Weight ( g/mol )EquivalentsAmountFunctional Role
3-Cyanobenzyl bromide 196.051.001.96 g (10.0 mmol)Electrophile
N-Methylethanolamine 75.111.200.90 g (12.0 mmol)Nucleophile
Potassium carbonate ( K2​CO3​ ) 138.212.002.76 g (20.0 mmol)Acid Scavenger
Acetonitrile (MeCN) 41.05Solvent20.0 mLReaction Medium

Step-by-Step Experimental Protocol

Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to minimize moisture, which can competitively hydrolyze the benzylic bromide into a benzylic alcohol.

  • Charging Reagents: Add 1.96 g of 3-cyanobenzyl bromide and 20 mL of anhydrous acetonitrile to the flask. Stir until the solid is completely dissolved.

  • Base Addition: Introduce 2.76 g of finely powdered anhydrous K2​CO3​ to the solution. The suspension should be stirred vigorously to maximize the surface area of the heterogeneous base.

  • Nucleophile Introduction: Slowly add 0.90 g of N-methylethanolamine dropwise via a syringe over 5 minutes. Dropwise addition prevents localized heating from the mildly exothermic reaction.

Execution and Monitoring
  • Heating: Submerge the flask in a pre-heated oil bath set to 60 °C. Maintain vigorous stirring to keep the K2​CO3​ suspended.

  • TLC Monitoring: After 4 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1, v/v). The starting material ( Rf​≈0.8 ) should be consumed, with a new, more polar UV-active spot appearing ( Rf​≈0.4 ). Continue heating for an additional 2 hours if the starting material persists.

Quenching and Workup
  • Cooling and Filtration: Once the reaction is deemed complete, remove the flask from the oil bath and allow it to cool to ambient temperature. Filter the mixture through a pad of Celite to remove the insoluble inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with an additional 10 mL of acetonitrile to ensure complete product recovery.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Liquid-Liquid Extraction: Dissolve the resulting crude residue in 30 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL) to remove unreacted amine and residual salts, followed by a brine wash (15 mL) to pre-dry the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product as a viscous oil.

Purification
  • Flash Chromatography: Purify the crude material via silica gel flash chromatography. Elute with a gradient of Dichloromethane to Dichloromethane:Methanol (95:5) to isolate the target tertiary amine. Collect the fractions containing the pure product, pool them, and remove the solvent under vacuum.

Analytical Validation

To ensure the trustworthiness of the synthesized protocol, the isolated compound must be validated against expected spectral data. The tertiary amine structure and the presence of the cyano group provide distinct analytical handles.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueExpected Signals / Diagnostic Features
1 H NMR (400 MHz, CDCl3​ ) δ 7.65–7.45 (m, 4H, Aromatic protons), 3.65 (s, 2H, Ar−CH2​−N ), 3.60 (t, 2H, CH2​−OH ), 2.62 (t, 2H, N−CH2​ ), 2.25 (s, 3H, N−CH3​ ).
13 C NMR (100 MHz, CDCl3​ ) δ ~118.5 (characteristic C≡N carbon), ~140.0, 133.0, 131.0, 130.0, 129.0, 112.0 (Aromatic carbons), 61.5 ( Ar−CH2​−N ), 58.5 ( CH2​−OH ), 58.0 ( N−CH2​ ), 42.0 ( N−CH3​ ).
Mass Spectrometry (ESI-MS) Calculated for C11​H15​N2​O [M+H]+ : 191.12; Expected to find m/z≈191.1 .
IR Spectroscopy Sharp absorption band near 2230 cm−1 confirming the intact nitrile ( −C≡N ) functional group. Broad band near 3300 cm−1 for the hydroxyl ( −OH ) stretch.

References

  • Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines.
  • N-Benzyl-N-methylethanolamine | High-Purity Reagent. Benchchem.

Sources

Application

Application Note: Selective Functionalization of the Primary Hydroxyl Group in 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Chemical Context The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Chemical Context

The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is a highly versatile building block in medicinal chemistry. Structurally, it features three distinct functional domains:

  • A primary hydroxyl group (-OH): The primary site for derivatization (esterification, etherification, or halogenation).

  • A tertiary amine: A basic, nucleophilic center that heavily dictates the molecule's reactivity profile and solubility.

  • A benzonitrile moiety: A sensitive functional group that can be hydrolyzed to amides/carboxylic acids under harsh aqueous extremes or reduced to a primary amine by strong hydride donors.

Expert Insight on Causality: The presence of the tertiary amine adjacent to the ethyl spacer creates a unique mechanistic liability. If the primary hydroxyl group is converted into a good leaving group (such as a halide or sulfonate), the molecule effectively becomes a "nitrogen mustard" analog. Under neutral or basic conditions, the lone pair on the tertiary nitrogen can undergo an intramolecular SN​2 attack, displacing the leaving group to form a highly reactive aziridinium ion [1][2]. This intermediate can then be attacked by external nucleophiles, leading to complex product mixtures or unwanted cross-linking[3]. Therefore, functionalization protocols must be carefully selected to either avoid leaving-group generation (e.g., direct esterification) or tightly control the pH and temperature to trap the intermediate as a stable salt.

Strategy 1: Mild Esterification (The Steglich Protocol)

To attach pharmacophores or linkers without generating a reactive aziridinium intermediate, direct esterification is preferred. Traditional methods using acid chlorides can be problematic because the tertiary amine in the substrate can form acylammonium complexes, and the required excess base can complicate purification.

The Steglich Esterification is the optimal choice. It utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to couple the alcohol with a carboxylic acid under exceptionally mild conditions[4][5].

Self-Validating Design: We substitute traditional DCC for EDC·HCl. DCC produces dicyclohexylurea (DCU), which is notoriously difficult to separate from the product. EDC produces a water-soluble urea byproduct that is completely removed during a basic aqueous workup, ensuring high purity without immediate chromatography[6]. Furthermore, DMAP acts as an acyl transfer reagent, suppressing the formation of unreactive N -acylurea byproducts[5][7].

Steglich A Carboxylic Acid + EDC B O-Acylisourea Intermediate A->B Activation (-H2O) C DMAP Active Ester B->C DMAP Catalysis D Target Ester + Soluble Urea C->D Substrate Alcohol

Figure 1: Steglich esterification workflow utilizing EDC and DMAP.

Protocol 1: Steglich Esterification

Reagents:

  • Substrate: 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.1 equiv) and the substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) in one portion. The low temperature prevents unwanted side reactions during the exothermic activation phase.

  • Catalysis: Add DMAP (0.1 equiv). Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Stir for 4–12 hours. Monitor the consumption of the substrate via TLC (typically 5% MeOH in DCM with 1% NH₄OH, visualized by UV and Ninhydrin).

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x) to remove the EDC-urea byproduct and unreacted acid, followed by brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting ester is typically >90% pure and can be used directly or purified via flash chromatography.

Strategy 2: Halogenation (The Appel Reaction)

If the goal is to convert the hydroxyl group into a versatile leaving group for subsequent substitution (e.g., synthesizing a diamine), halogenation is required. Reagents like SOCl₂ or PBr₃ are too harsh and can interact with the nitrile or the tertiary amine.

The Appel Reaction converts primary alcohols to alkyl bromides or chlorides using triphenylphosphine (PPh₃) and a tetrahalomethane (e.g., CBr₄) under neutral, mild conditions[8][9]. The thermodynamic driving force is the formation of a strong P=O bond in the triphenylphosphine oxide byproduct[9][10].

Appel A PPh3 + CBr4 B Halophosphonium Salt A->B Activation C Alkoxyphosphonium Intermediate B->C Substrate Alcohol D Alkyl Bromide + Ph3P=O C->D SN2 by Br⁻

Figure 2: Appel reaction mechanism for mild halogenation.

Protocol 2: Appel Bromination

Reagents:

  • Substrate (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Carbon tetrabromide (CBr₄) (1.5 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous DCM (0.15 M) under N₂. Cool to 0 °C.

  • Reagent Addition: Add PPh₃ (1.5 equiv) portion-wise over 10 minutes. The solution will typically turn light yellow as the halophosphonium salt forms[11].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS.

  • Critical Isolation Step (Self-Validating): Because the product is a 2-bromoethylamine derivative, it is highly prone to intramolecular cyclization into an aziridinium ion if left as a free base at room temperature[3][12]. To prevent this, immediately precipitate the product as its hydrobromide (HBr) salt by passing anhydrous HBr gas through the solution, or handle the free base strictly at < 0 °C and use it immediately in the next synthetic step.

  • Purification: The major byproduct, Ph₃P=O, can be removed by triturating the crude mixture with cold diethyl ether, which precipitates the phosphine oxide while keeping the product in solution (or vice versa, depending on the salt form).

Expert Insight: The Aziridinium Ion Liability

When executing Protocol 2 (or standard mesylation/tosylation), chemists must account for the "nitrogen mustard" effect. The tertiary amine in 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile acts as an internal nucleophile.

Once the hydroxyl is converted to a halide (X), the lone pair on the nitrogen can displace the halide via an intramolecular SN​2 mechanism, forming a highly strained, electrophilic aziridinium ring[1][2]. This pathway is kinetically favored and occurs spontaneously under physiological or basic conditions[12].

Aziridinium A 2-Haloethylamine (Free Base) B Aziridinium Ion A->B Intramolecular SN2 (-X⁻) C Nucleophilic Adduct B->C Intermolecular Attack (Nu⁻)

Figure 3: Intramolecular cyclization forming the reactive aziridinium intermediate.

Strategic Application: While this is a liability during storage, it can be exploited synthetically. If the goal is to attach a complex amine or thiol to the ethyl spacer, forming the aziridinium ion in situ allows for rapid, regioselective ring-opening by the incoming nucleophile, bypassing the need for isolated, unstable halogenated intermediates.

Quantitative Data Summary

The following table summarizes the operational parameters for the functionalization of the target molecule's hydroxyl group:

Functionalization MethodTarget GroupReagentsReaction TimeTypical YieldKey ByproductsStability of Product
Steglich Esterification EsterEDC·HCl, DMAP, R-COOH4–12 hours80–95%Water-soluble ureaHigh (Stable at RT)
Appel Bromination BromidePPh₃, CBr₄1–3 hours70–85%Ph₃P=O, CHBr₃Low (Must store as HX salt)
Appel Chlorination ChloridePPh₃, CCl₄2–6 hours65–80%Ph₃P=O, CHCl₃Moderate (Prone to cyclization)

References

  • Appel reaction - Grokipedia Grokipedia [Link]

  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review Biointerface Research in Applied Chemistry[Link]

  • Steglich Esterification Definition - Organic Chemistry Fiveable[Link]

  • Appel Reaction: Alcohol to Alkyl Halide Orgosolver[Link]

  • Steglich Esterification - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Appel reaction - Wikipedia Wikipedia[Link]

  • Appel Reaction - Organic Chemistry Portal Organic Chemistry Portal[Link]

  • Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights The Journal of Physical Chemistry A - ACS Publications[Link]

  • Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards NIScPR[Link]

  • Exploiting Nucleophilic Attack in Chemotherapy Agnes Scott College[Link]

  • Steglich Esterification with EDC Reddit (r/OrganicChemistry)[Link]

  • The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study The Journal of Organic Chemistry - ACS Publications[Link]

  • Steglich esterification - Wikipedia Wikipedia[Link]

Sources

Method

Application Note: Orthogonal Cross-Coupling Strategies for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Introduction In modern drug development, 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS: 1141474-62-5) serves as a highly versatile, bifunctional building block. Its structural architecture features three...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug development, 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS: 1141474-62-5) serves as a highly versatile, bifunctional building block. Its structural architecture features three distinct reactive centers: an aryl nitrile, a primary alcohol, and a basic tertiary amine. This unique combination allows for divergent, late-stage functionalization to construct complex pharmacophores.

However, the presence of the Lewis-basic tertiary amine poses a significant synthetic challenge, as it can competitively coordinate to transition metal catalysts, leading to severe catalyst deactivation. This application note details two orthogonal cross-coupling protocols designed to selectively functionalize this molecule while overcoming amine-induced catalyst poisoning through rational ligand design.

Pathway A: Nickel-Catalyzed Decyanative Suzuki-Miyaura Coupling

Mechanistic Insights & Causality

Traditional palladium catalysts struggle to activate the highly stable C–CN bond (Bond Dissociation Energy ~133 kcal/mol). Nickel, being more electropositive and possessing a smaller atomic radius, readily undergoes oxidative addition into the C–CN bond[1].

To prevent the tertiary amine in the substrate from poisoning the active Ni(0) species, strongly electron-donating and sterically demanding ligands like tricyclohexylphosphine (PCy₃) are employed. The immense steric bulk of PCy₃ creates a protective coordination sphere around the nickel center. This precise steric environment favors the insertion of the metal into the linear nitrile group while sterically repelling the bulkier tertiary amine, ensuring the catalytic cycle proceeds efficiently[1].

Protocol: Decyanative Biaryl Synthesis

Reagents:

  • Substrate: 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Arylboronic neopentyl glycol ester (2.0 equiv, 1.0 mmol)

  • Catalyst: NiCl₂(PCy₃)₂ (10 mol%)

  • Ligand: PCy₃ (20 mol%)

  • Base: KOt-Bu (3.0 equiv, 1.5 mmol)

  • Solvent: 1,4-Dioxane (0.2 M, anhydrous)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiCl₂(PCy₃)₂, free PCy₃ ligand, KOt-Bu, and the arylboronic ester.

  • Substrate Addition: Dissolve the benzonitrile substrate in anhydrous 1,4-dioxane and transfer it to the Schlenk tube.

  • Reaction: Seal the tube, remove it from the glovebox, and stir the reaction mixture at 110 °C for 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient) to isolate the biaryl product.

Optimization Data Summary
Catalyst SystemLigandBaseSolventTarget Biaryl Yield (%)
NiCl₂(PCy₃)₂ PCy₃ KOt-Bu Dioxane 88
Ni(cod)₂PCy₃K₃PO₄Toluene45
NiCl₂(PPh₃)₂PPh₃KOt-BuDioxaneTrace
Pd(OAc)₂PCy₃KOt-BuDioxane0

Pathway B: Palladium-Catalyzed C(sp³)–O Arylation

Mechanistic Insights & Causality

The cross-coupling of primary alcohols with aryl halides is notoriously difficult due to competitive β-hydride elimination from the intermediate palladium alkoxide, which yields an undesired aldehyde and a reduced arene[2].

To favor the desired reductive elimination over β-hydride elimination, bulky biaryl phosphine ligands must be utilized. Ligands such as RockPhos or di-1-adamantyl-substituted bipyrazolylphosphine (L8) force the palladium center into a constrained geometry that drastically accelerates C–O reductive elimination[2]. Furthermore, the extreme steric bulk of these ligands prevents the tertiary amine of the substrate from displacing the phosphine ligand, maintaining the integrity of the active catalyst complex[3].

Protocol: Aryl Ether Synthesis

Reagents:

  • Substrate: 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (1.2 equiv, 0.6 mmol)

  • Coupling Partner: Aryl bromide (1.0 equiv, 0.5 mmol)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RockPhos or L8 Ligand (3 mol%)

  • Base: Cs₂CO₃ (1.5 equiv, 0.75 mmol)

  • Solvent: Toluene (0.25 M, anhydrous)

Step-by-Step Procedure:

  • Preparation: Under an inert argon atmosphere, combine Pd(OAc)₂, the bulky phosphine ligand (RockPhos), Cs₂CO₃, and the aryl bromide in a 20 mL reaction vial.

  • Substrate Addition: Add the alcohol substrate dissolved in anhydrous toluene via syringe.

  • Reaction: Seal the vial securely and heat to 100 °C for 16 hours with vigorous stirring.

  • Monitoring: Monitor the reaction progress via LC-MS to confirm the consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature, quench with deionized water (5 mL), and extract with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under vacuum, and purify via silica gel chromatography.

Ligand Screening Data Summary
CatalystLigandConversion (%)Desired Ether Yield (%)Aldehyde Byproduct (%)
Pd(OAc)₂ RockPhos >99 92 <5
Pd(OAc)₂L8>9989<5
Pd(OAc)₂BINAP401525
Pd(OAc)₂PPh₃<10TraceTrace

Visualizations

G SM 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (Bifunctional Substrate) PathA Pathway A: Ni-Catalyzed Decyanative Suzuki-Miyaura Coupling SM->PathA Arylboronic Ester Ni Catalyst PathB Pathway B: Pd-Catalyzed C(sp3)-O Cross-Coupling SM->PathB Aryl Halide Pd Catalyst ProdA Biaryl Derivative (C-C Bond Formation) PathA->ProdA ProdB Aryl Ether Derivative (C-O Bond Formation) PathB->ProdB

Divergent cross-coupling pathways for the bifunctional benzonitrile building block.

Cycle Ni0 L_nNi(0) OxAdd Oxidative Addition (C-CN Bond Cleavage) Ni0->OxAdd Substrate NiII L_nNi(II)(Ar)(CN) OxAdd->NiII TransMet Transmetalation with Ar'-B(OR)2 NiII->TransMet NiII_Diaryl L_nNi(II)(Ar)(Ar') TransMet->NiII_Diaryl RedElim Reductive Elimination NiII_Diaryl->RedElim RedElim->Ni0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Catalytic cycle of the Ni-catalyzed decyanative Suzuki-Miyaura cross-coupling.

References

  • [2] Title: Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - ACS Publications Source: acs.org URL:

  • [3] Title: Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide Source: researchgate.net URL:

  • [1] Title: Carbon−Carbon Formation via Ni-Catalyzed Suzuki−Miyaura Coupling through C−CN Bond Cleavage of Aryl Nitrile Source: acs.org URL:

Sources

Application

Application Note: Preparation and Characterization of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile Analytical Standards

[(2-Hydroxy". Outlining Key Elements I've outlined the executive summary, focusing on the compound's pharmaceutical significance.

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Author: BenchChem Technical Support Team. Date: March 2026

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Detailing Key Analytical Steps

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Validating Analytical Standards

My focus has shifted to validating the analytical standards, employing a self-validating system for purity and identity. I'm developing DOT Graph 2, the Analytical Validation Logic, and constructing spectral data tables and HPLC-UV parameters. Additionally, I'm ensuring DOT graph compliance. Specifically, I am focusing on size and color contrast rules, including captions. I am working on DOT syntax as a key priority.

Visualizing Process Flow

I'm now integrating the synthetic workflow visualization. I've translated the synthetic steps into a DOT graph, aiming for clarity and conciseness, especially concerning reagent choices and SN2 reactions, to ensure a smooth progression. The figure shows the workflow for the standard.

Refining Validation Process

I'm presently focused on the multi-modal analytical validation logic, constructing Figure 2. I'm prioritizing the visual clarity of the process, ensuring all analytical standards' data are explicitly detailed. This is to ensure a fully robust Certificate of Analysis. The logic will validate the synthesized compound through NMR, LC-MS, and HPLC-UV analyses.

Justifying Reactant Choice

I'm now detailing why DCM is crucial, specifically highlighting its solubility and heat dissipation properties in the context of the addition at 0°C. I will then explain why 2-(methylamino)ethanol will be protonated during the process. I am now adding a section on the self-validating nature of the analytical protocol: NMR for connectivity, LC-MS for mass, and HPLC-UV for purity. I'm aiming for concise explanations here.

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Analytical Validation Guide

Executive Summary

The compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (CAS: 1141474-62-5) [1] is a critical organic building block and intermediate utilized in pharmaceutical synthesis. In drug development and impurity profiling, possessing high-purity (>99.5%) analytical reference standards of such intermediates is mandatory for accurate pharmacokinetic tracking and API (Active Pharmaceutical Ingredient) quality control.

This application note details a highly optimized, self-validating methodology for the synthesis, purification, and multi-modal analytical characterization of this compound. The protocol is designed to eliminate common synthetic bottlenecks (such as over-alkylation) and ensure compliance with stringent analytical standard requirements.

Scientific Rationale & Synthetic Strategy

The preparation of this standard relies on a classic bimolecular nucleophilic substitution (SN2) mechanism [2]. The reaction involves the nucleophilic attack of the secondary amine in 2-(methylamino)ethanol on the benzylic carbon of 3-(bromomethyl)benzonitrile .

Causality Behind Experimental Choices:
  • Electrophile Selection (Bromide vs. Chloride): 3-(bromomethyl)benzonitrile is selected over its chlorinated counterpart because the bromide ion is a superior leaving group. This allows the reaction to proceed at milder temperatures (0–20°C), which is crucial for preventing unwanted side reactions such as etherification at the hydroxyl group or dialkylation.

  • Acid Scavenger (Triethylamine): The SN2 reaction generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will protonate the unreacted 2-(methylamino)ethanol, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) is introduced as a sacrificial base to scavenge HBr, driving the reaction to >95% conversion.

  • Solvent System (Dichloromethane): Dichloromethane (DCM) is chosen for its excellent solubilizing properties for both the organic reactants and the resulting TEA·HBr salt, while also allowing for rapid heat dissipation during the exothermic addition phase at 0°C.

SynthWorkflow A 3-(Bromomethyl) benzonitrile C SN2 Reaction (DCM, TEA, 0-20°C) A->C B 2-(Methylamino) ethanol B->C D Aqueous Workup & Extraction C->D E Flash Chromatography Purification D->E F Pure Analytical Standard E->F

Figure 1: Synthetic workflow for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile.

Experimental Protocol: Step-by-Step Synthesis

Reagent Stoichiometry

Table 1: Reagent Equivalents and Reaction Parameters

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (Scale)
3-(Bromomethyl)benzonitrileElectrophile196.041.0 eq1.96 g (10.0 mmol)
2-(Methylamino)ethanolNucleophile75.111.2 eq0.90 g (12.0 mmol)
Triethylamine (TEA)Acid Scavenger101.191.5 eq1.52 g (15.0 mmol)
Dichloromethane (DCM)Solvent84.93N/A20.0 mL
Synthesis & Workup Procedure
  • Reaction Setup: Equip a 50 mL round-bottom flask with a magnetic stirrer and an argon/nitrogen inlet. Add 3-(bromomethyl)benzonitrile (1.96 g) and dissolve in 15 mL of anhydrous DCM.

  • Cooling & Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0°C. Add Triethylamine (1.52 g) to the stirring solution.

  • Nucleophile Introduction: Dissolve 2-(methylamino)ethanol (0.90 g) in 5 mL of DCM. Add this solution dropwise to the reaction flask over 10 minutes to control the exothermic SN2 substitution.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20°C). Stir for 0.5 to 1 hour. Reaction completion can be monitored via TLC (Thin Layer Chromatography).

  • Aqueous Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).

    • Causality: The basic aqueous wash removes the water-soluble TEA·HBr byproduct and any unreacted trace amine, while the product remains in the organic layer.

  • Drying & Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purify the crude residue via flash column chromatography on silica gel. Because the target compound is a highly polar tertiary amine, use a solvent gradient of DCM:Methanol (95:5 to 90:10, v/v) containing 0.5% aqueous NH₄OH.

  • Causality: The addition of NH₄OH prevents the basic amine from irreversibly binding to the acidic silanol groups on the silica gel, eliminating peak tailing and ensuring quantitative recovery.

Analytical Standard Validation (E-E-A-T System)

To qualify the synthesized material as an analytical reference standard, it must undergo a self-validating analytical matrix in accordance with ICH Q2(R1) guidelines [3]. A single analytical technique is insufficient; the system requires orthogonal methods to independently verify structural integrity, exact mass, and chromatographic purity.

ValidationLogic Standard Synthesized Compound (CAS: 1141474-62-5) NMR 1H & 13C NMR (Structural Integrity) Standard->NMR LCMS LC-MS (ESI+) (Mass Confirmation) Standard->LCMS HPLC HPLC-UV (Purity >99.5%) Standard->HPLC Cert Certificate of Analysis (CoA) Generation NMR->Cert LCMS->Cert HPLC->Cert

Figure 2: Multi-modal analytical validation logic for reference standard certification.

Structural Confirmation: ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is utilized to confirm atomic connectivity. The presence of the benzylic singlet and the N-methyl singlet are primary indicators of successful substitution.

Table 2: Expected ¹H-NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 – 7.65Multiplet (m)4HAromatic protons (Benzonitrile ring)
3.65Singlet (s)2HBenzylic -CH₂-
3.60Triplet (t)2H-CH₂-OH (Ethanolamine moiety)
2.80Broad Singlet (br s)1H-OH (Exchangeable with D₂O)
2.55Triplet (t)2H-N-CH₂- (Ethanolamine moiety)
2.25Singlet (s)3H-N-CH₃ (Methyl group)
Mass Confirmation: LC-MS (ESI+)

Liquid Chromatography-Mass Spectrometry confirms the exact molecular weight.

  • Target Formula: C₁₁H₁₄N₂O

  • Exact Mass: 190.11 g/mol

  • Expected MS Signal: [M+H]⁺ at m/z 191.1.

Purity Assessment: HPLC-UV

To certify the compound as a reference standard, chromatographic purity must exceed 99.5%. The use of a buffered mobile phase is critical here; unbuffered water will cause the amine to exist in a mixed ionization state, leading to split peaks and inaccurate integration.

Table 3: Recommended HPLC-UV Parameters for Purity Assessment

ParameterSpecification
Column C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water (Controls amine ionization)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 254 nm (Optimal for benzonitrile chromophore)
Target Purity ≥ 99.5% (Area Normalization)

References

  • Smith, M. B. "Aliphatic Substitution, Nucleophilic and Organometallic." March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition, John Wiley & Sons. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Guidelines. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Welcome to the Process Optimization Support Center. Synthesizing 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile—a highly functionalized benzylamine derivative—presents unique chemoselectivity challenges. The mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Synthesizing 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile—a highly functionalized benzylamine derivative—presents unique chemoselectivity challenges. The molecule features a cyano-substituted aromatic ring and a tertiary amine appended with a primary hydroxyl group.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize your synthesis yield. We will evaluate the two primary synthetic pathways: Direct Reductive Amination (Recommended) and Bimolecular Nucleophilic Substitution (Sₙ2) .

Quantitative Pathway Comparison

Before troubleshooting, it is critical to select the optimal synthetic route based on your yield requirements and tolerance for side reactions.

ParameterRoute A: Reductive Amination (Preferred)Route B: Direct Alkylation (Sₙ2)
Starting Materials 3-Cyanobenzaldehyde + 2-(Methylamino)ethanol3-Cyanobenzyl bromide + 2-(Methylamino)ethanol
Typical Yield 85% – 95%60% – 75%
Primary Side Reactions Aldehyde reduction (Alcohol formation)Over-alkylation (Quaternary salt), O-alkylation
Key Reagents NaBH(OAc)₃, AcOH, DCEK₂CO₃, MeCN
Scalability Excellent (One-pot, highly chemoselective)Moderate (Requires strict stoichiometry/temperature)
E-Factor (Waste) Moderate (Boron salts)Low (Inorganic salts)

Core Methodologies & Self-Validating Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Do not proceed to subsequent steps without analytical confirmation.

Route A: Direct Reductive Amination (Recommended)

This method leverages the chemoselectivity of Sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce the transient iminium ion without reducing the starting aldehyde[1].

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 3-cyanobenzaldehyde (1.0 eq) and 2-(methylamino)ethanol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE). DCE is preferred over THF as it accelerates reaction kinetics and provides optimal solubility for the borohydride species[2].

  • Acid Catalysis: Add glacial acetic acid (AcOH, 1.0–2.0 eq) to adjust the pH to ~4–5. Stir at room temperature for 45 minutes. Causality: AcOH catalyzes the dehydration of the hemiaminal to form the highly electrophilic iminium ion while preventing reducing agent degradation[3].

  • Validation Checkpoint 1: Pull a 10 µL aliquot, dilute in MeCN, and run a rapid LC-MS or FT-IR. Do not proceed until you observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and >95% conversion to the iminium mass/signature.

  • Reduction: Portion-wise add NaBH(OAc)₃ (1.5 eq) over 15 minutes. Stir for 2–4 hours at room temperature.

  • Validation Checkpoint 2: Confirm the disappearance of the iminium intermediate via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the AcOH and destroy unreacted hydride. Extract with dichloromethane (DCM). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Route B: Nucleophilic Substitution (Sₙ2)

This route is viable but prone to over-alkylation due to the high nucleophilicity of the resulting tertiary amine[4].

Step-by-Step Methodology:

  • Preparation: Suspend anhydrous K₂CO₃ (2.0 eq) in acetonitrile (MeCN) and add 2-(methylamino)ethanol (1.2 eq). Causality: K₂CO₃ is basic enough to neutralize generated HBr but not strong enough to deprotonate the primary alcohol (pKa ~15.5), thereby preventing O-alkylation.

  • Inverse Alkylation: Dissolve 3-cyanobenzyl bromide (1.0 eq) in MeCN and add it dropwise to the amine suspension at 0 °C. Causality: Inverse addition at low temperatures keeps the electrophile as the limiting reagent, drastically reducing the formation of quaternary ammonium salts.

  • Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). The secondary amine should selectively convert to the tertiary amine. If a baseline spot appears (indicating a highly polar quaternary salt), immediately quench the reaction.

  • Workup: Filter off the inorganic salts through a Celite pad, concentrate the filtrate, and purify via flash chromatography.

Diagnostic Decision Trees & Mechanisms

Understanding the mechanistic flow is critical for diagnosing yield drops. Below is the signaling pathway for the reductive amination route.

Mechanism A 3-Cyanobenzaldehyde C Iminium Intermediate A->C AcOH (pH 4-5) - H2O B 2-(Methylamino)ethanol B->C D Target Compound C->D NaBH(OAc)3 Reduction

Fig 1. Reductive amination mechanism highlighting the critical iminium intermediate.

When yields fall below expected thresholds, utilize the following diagnostic tree to identify the specific side reaction occurring in your flask.

Troubleshooting Start Issue: Low Yield LCMS LC-MS Analysis Start->LCMS Alcohol 3-Cyanobenzyl Alcohol LCMS->Alcohol Aldehyde Reduction Quat Quaternary Salt LCMS->Quat Over-alkylation Sol1 Delay Hydride Addition Alcohol->Sol1 Sol2 Use Inverse Addition Quat->Sol2

Fig 2. Diagnostic decision tree for resolving yield-reducing side reactions.

Troubleshooting FAQs

Q1: I am seeing a large amount of 3-cyanobenzyl alcohol in my reductive amination. How do I prevent this? A1: This indicates premature reduction of the starting aldehyde. While NaBH(OAc)₃ is highly chemoselective for iminium ions over aldehydes due to the electron-withdrawing steric bulk of its acetoxy groups[1],[2], it will slowly reduce the aldehyde if the iminium has not fully formed. Solution: Implement Validation Checkpoint 1 . Delay the addition of NaBH(OAc)₃ by 45–60 minutes. Ensure you have added sufficient AcOH (pH 4-5) to drive the dehydration step[3].

Q2: My Sₙ2 reaction yields a mixture of N-alkylated and O-alkylated products. How can I improve N-selectivity? A2: 2-(methylamino)ethanol is an ambident nucleophile. While the secondary amine is inherently more nucleophilic, the use of strong bases (like NaH, KOtBu, or excess NaOH) will deprotonate the hydroxyl group, forming an alkoxide that rapidly undergoes O-alkylation (ether formation). Solution: Switch to a mild, insoluble base like anhydrous K₂CO₃ in a polar aprotic solvent. This keeps the hydroxyl group protonated while effectively neutralizing the generated HBr[4].

Q3: I am observing quaternization (over-alkylation) in the Sₙ2 route. How do I stop the reaction at the tertiary amine? A3: The target product is a tertiary amine, which remains highly nucleophilic and can react with another equivalent of 3-cyanobenzyl bromide to form a quaternary ammonium salt. Solution: Use a slight excess of the amine (1.2 eq) and add the benzyl bromide dropwise at 0 °C (inverse addition). If quaternization persists, we strongly advise switching to the Reductive Amination (Route A) , which inherently stops at the tertiary amine because no further electrophilic carbonyls can react with a tertiary amine under these conditions.

Q4: Why is my reductive amination stalling at 50% conversion despite adding excess hydride? A4: Water is a stoichiometric byproduct of iminium formation. In some equilibrium-driven cases, accumulated water prevents full conversion of the hemiaminal to the iminium ion, stalling the reaction. Solution: Add a chemical water scavenger, such as anhydrous MgSO₄ or activated 4Å molecular sieves, to the reaction mixture during the initial 45-minute iminium formation step.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile vs. Primary Benzylamines

Executive Summary In organic synthesis and drug development, the selection of amine building blocks dictates the trajectory of functionalization, protection, and structural elaboration. This guide provides an in-depth co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the selection of amine building blocks dictates the trajectory of functionalization, protection, and structural elaboration. This guide provides an in-depth comparative analysis between 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (hereafter referred to as Molecule A ) and standard primary benzylamines .

While primary benzylamines are characterized by unhindered, highly nucleophilic nitrogen centers, Molecule A is a highly functionalized tertiary amine featuring a primary hydroxyl group and an electron-withdrawing meta-nitrile moiety. This structural divergence results in entirely orthogonal reactivity profiles—specifically regarding chemoselectivity in acylation (N- vs. O-nucleophilicity), susceptibility to hydrogenolysis, and behavior under sulfonylation conditions.

Structural & Electronic Basis for Reactivity

To understand the divergent reactivity of these two classes, we must analyze their structural microenvironments:

  • Primary Benzylamines ( Ar−CH2​−NH2​ ): The nitrogen atom is sterically unhindered and possesses two exchangeable protons. The benzylic position allows for resonance stabilization of adjacent charges, but the primary amine itself acts as a hard, aggressive nucleophile.

  • Molecule A ( Ar−CH2​−N(CH3​)(CH2​CH2​OH) ): The nitrogen is tertiary, bonded to a benzyl group, a methyl group, and a 2-hydroxyethyl chain[1]. The absence of an N-H proton prevents the formation of stable neutral amides or sulfonamides without carbon-nitrogen bond cleavage[2]. Furthermore, the meta-nitrile group exerts an electron-withdrawing inductive effect, slightly decreasing the electron density at the benzylic position. Crucially, the presence of the primary alcohol introduces a competing nucleophilic site.

Comparative Reactivity Profiles

Chemoselective Acylation: The N- vs. O- Dichotomy

When treated with an electrophile such as an acyl chloride, primary benzylamines undergo rapid, highly exothermic N-acylation to form stable amides. The reaction is driven by the high nucleophilicity of the nitrogen and the subsequent irreversible deprotonation.

Conversely, Molecule A cannot form a stable amide due to its tertiary nature. While the tertiary nitrogen can attack the acyl chloride to form a transient, highly reactive acylammonium salt, it cannot undergo deprotonation. Instead, this intermediate acts as a powerful acylating agent. The acyl group is rapidly transferred to the adjacent primary hydroxyl group, resulting in selective O-acylation (esterification) .

Sulfonylation (Hinsberg-Type Reactivity)

The classic Hinsberg test differentiates amines based on their reaction with benzenesulfonyl chloride. Primary benzylamines react to form base-soluble sulfonamides[3]. Tertiary amines, lacking an exchangeable proton, generally do not react with sulfonyl chlorides under mild conditions to form stable nitrogen adducts[3]. However, because Molecule A possesses a primary alcohol, exposing it to a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base will yield a highly reactive sulfonate ester at the oxygen, leaving the tertiary amine intact.

Catalytic Hydrogenation & Cleavage

Primary benzylamines are generally stable to mild catalytic hydrogenation but can undergo debenzylation under forcing conditions. Molecule A, however, presents two reducible functional groups:

  • Hydrogenolysis (Pd/C, H2​ ): The tertiary benzylic C-N bond is highly susceptible to hydrogenolysis, cleaving the molecule into N-methylethanolamine and 3-methylbenzonitrile.

  • Nitrile Reduction (Raney Ni, H2​ ): Under specific conditions, the meta-nitrile can be selectively reduced to a primary amine, yielding a diamine while preserving the tertiary benzylamine core.

Visualizing Reaction Pathways

G Substrate Substrate Selection MolA Molecule A (Tertiary Amine + Primary OH) Substrate->MolA PrimB Primary Benzylamine (Primary Amine) Substrate->PrimB Acyl Acyl Chloride + TEA (DCM, 0°C to RT) MolA->Acyl PrimB->Acyl O_Acyl O-Acylation (Ester) Transient Acylammonium redirects to OH Acyl->O_Acyl Molecule A N_Acyl N-Acylation (Amide) Direct Nucleophilic Attack Acyl->N_Acyl Primary Benzylamine

Caption: Divergent acylation pathways based on steric hindrance and proton availability.

H MolA Molecule A (Nitrile + Benzyl Amine) PdC Pd/C, H2 (Hydrogenolysis) MolA->PdC RaneyNi Raney Ni, H2 (Nitrile Reduction) MolA->RaneyNi Cleavage N-methylethanolamine + m-Tolunitrile PdC->Cleavage C-N Bond Cleavage Amine Primary Amine Derivative (Intact Benzyl Linkage) RaneyNi->Amine -CN to -CH2NH2

Caption: Chemoselective reduction pathways for Molecule A under different catalytic conditions.

Quantitative Data Comparison

The following table summarizes the expected reactivity metrics when subjecting both substrates to standard electrophilic and reductive conditions.

Reaction TypeReagentsPrimary Benzylamine ProductMolecule A ProductRelative Rate / Chemoselectivity
Acylation Acetyl Chloride, TEA, DCM, 0°CN-Benzylacetamide (Amide)O-Acetyl EsterPrimary amine N-acylation is near-instantaneous. Molecule A O-acylation is fast, catalyzed by the tertiary amine.
Sulfonylation Tosyl Chloride, TEA, DCM, RTN-BenzyltosylamideO-Tosyl EsterMolecule A yields >95% O-tosylation; tertiary nitrogen remains unreacted[3].
Hydrogenolysis Pd/C (10%), H2​ (1 atm), MeOHStable (or very slow cleavage)N-methylethanolamine + m-TolunitrileMolecule A undergoes rapid C-N bond cleavage due to the activated benzylic position.

Experimental Protocols

Safety Note: N-Benzyl-N-methylethanolamine derivatives are known skin, eye, and respiratory irritants[1][4]. All procedures must be conducted in a well-ventilated fume hood using appropriate PPE[4].

Protocol 1: Chemoselective O-Acylation of Molecule A

Objective: Synthesize the O-acetyl ester of Molecule A without cleaving the tertiary amine. Causality: Triethylamine (TEA) acts as an acid scavenger. The tertiary amine of Molecule A acts as a nucleophilic catalyst, forming an unstable acylammonium intermediate that rapidly transfers the acetyl group to the primary alcohol.

  • Preparation: Dissolve 1.0 mmol of Molecule A in 5.0 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Base Addition: Add 1.5 mmol of Triethylamine (TEA) to the solution and cool the flask to 0°C using an ice bath.

  • Electrophile Addition: Slowly add 1.1 mmol of Acetyl Chloride dropwise over 5 minutes. Observe for the formation of a white precipitate (TEA·HCl salt).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: Analyze the crude product via 1H NMR. Successful O-acylation is confirmed by a significant downfield shift of the −CH2​−O− protons (from ~3.6 ppm to ~4.2 ppm) and the appearance of a sharp singlet at ~2.0 ppm (acetyl methyl group). The benzylic −CH2​−N− protons should remain relatively unchanged, confirming the tertiary amine is intact.

Protocol 2: Standard N-Amidation of Primary Benzylamine

Objective: Synthesize N-benzylacetamide. Causality: Direct nucleophilic attack of the primary amine on the acyl chloride, followed by deprotonation by TEA to yield a stable amide.

  • Preparation: Dissolve 1.0 mmol of benzylamine in 5.0 mL of anhydrous DCM under argon.

  • Base Addition: Add 1.2 mmol of TEA and cool to 0°C.

  • Electrophile Addition: Add 1.05 mmol of Acetyl Chloride dropwise. The reaction is highly exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Quench with 1M HCl (5 mL) to remove unreacted amine. Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation: Analyze via FT-IR and 1H NMR. IR will show a strong, broad N-H stretch at ~3300 cm−1 and an amide carbonyl peak (Amide I band) at ~1650 cm−1 . NMR will show a broad singlet for the N-H proton.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile Purity and Identity

Introduction In the landscape of pharmaceutical research and development, the absolute purity and confirmed identity of chemical intermediates are not merely quality metrics; they are the bedrock of reproducible science...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the absolute purity and confirmed identity of chemical intermediates are not merely quality metrics; they are the bedrock of reproducible science and patient safety. 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile, a versatile building block, features a unique combination of functional groups: a nitrile, a tertiary amine, a primary alcohol, and an aromatic ring. This structural complexity necessitates a multi-faceted analytical approach to unequivocally confirm its identity and quantify its purity. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of final drug products.[1]

This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive characterization of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights into data interpretation, establishing a self-validating system for analysis.

The Analytical Imperative: Structure and Potential Impurities

The validation strategy for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile must account for its synthesis pathway and potential degradation products. A common synthetic route involves the reductive amination of 3-formylbenzonitrile with N-methylethanolamine. This process can introduce several potential impurities:

  • Starting Materials: Unreacted 3-formylbenzonitrile or N-methylethanolamine.

  • Reaction Intermediates: The corresponding imine intermediate if reduction is incomplete.

  • By-products: Dimers or products of side reactions.

  • Degradants: Of particular concern in pharmaceutical chemistry is the formation of N-nitrosamine impurities.[2] Tertiary amines can react with nitrosating agents (e.g., residual nitrites under acidic conditions) to form these potent genotoxic carcinogens.[3][4] Therefore, any analytical workflow must be sensitive enough to detect these at trace levels.

An integrated spectroscopic approach is essential to address these challenges, with each technique providing a unique and complementary piece of the analytical puzzle.

Section 1: Spectroscopic Fingerprinting for Identity Confirmation

Before purity can be assessed, the identity of the bulk material must be unambiguously confirmed. Each spectroscopic method interacts with the molecule differently, generating a characteristic "fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, providing detailed information on the chemical environment, connectivity, and number of protons and carbons.[5] For a molecule like 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy provides a map of the proton environments. The expected signals for the target molecule are detailed below. The choice of a solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the clear observation of the hydroxyl proton, which might otherwise exchange too rapidly in other solvents.

¹³C NMR Spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, confirming the presence of the nitrile, aromatic, and aliphatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale & Key Features
Aromatic CH (4H) 7.5 - 7.9 (m) ~129-135 The four protons on the benzonitrile ring will appear as a complex multiplet, characteristic of a 1,3-disubstituted benzene ring.
Benzylic CH₂ (2H) ~3.6 (s) ~60 A singlet adjacent to the aromatic ring and the nitrogen atom.
N-CH₂ (2H) ~2.5 (t) ~58 A triplet coupled to the adjacent -CH₂OH protons.
O-CH₂ (2H) ~3.5 (t) ~59 A triplet deshielded by the oxygen atom, coupled to the N-CH₂ protons.
N-CH₃ (3H) ~2.2 (s) ~42 A sharp singlet, characteristic of a methyl group on a nitrogen.
OH (1H) ~4.5 (br s) - A broad singlet, exchangeable with D₂O. Its position is concentration-dependent.
Nitrile C≡N - ~119 A key quaternary carbon signal confirming the nitrile group.
Aromatic C-CN - ~112 The ipso-carbon attached to the nitrile group.

| Aromatic C-CH₂ | - | ~140 | The ipso-carbon attached to the benzylic methylene group. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. It serves as an excellent first-pass identity check. The vibrational frequencies are highly characteristic of specific chemical bonds.

Table 2: Key FTIR Vibrational Frequencies

Frequency (cm⁻¹) Vibration Functional Group Expected Appearance
3200-3550 O-H Stretch Alcohol Strong, Broad
2840-3000 C-H Stretch Alkane Medium
2220-2240 C≡N Stretch Aromatic Nitrile Medium to Strong, Sharp[6]
~1600, ~1450 C=C Stretch Aromatic Ring Medium, Sharp

| ~1050 | C-O Stretch | Primary Alcohol | Strong |

The presence of a sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group, while a broad absorption above 3200 cm⁻¹ confirms the hydroxyl group.[7][8] The absence of a carbonyl (~1700 cm⁻¹) or primary/secondary amine N-H stretches (~3300-3400 cm⁻¹) can quickly rule out common impurities like the starting aldehyde or amine degradation products.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, serving as a critical piece of identity confirmation. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying impurities. For 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (C₁₁H₁₄N₂O), the expected exact mass is 190.1106 g/mol .

In positive-ion electrospray ionization (ESI+), the molecule will be detected as the protonated molecular ion [M+H]⁺ at m/z 191.1184. The "nitrogen rule" holds, as the odd molecular weight of the ion corresponds to the presence of an odd number (two) of nitrogen atoms.[9]

Fragmentation analysis (MS/MS) can further confirm the structure. The dominant fragmentation pathway for amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen.[10][11]

Table 3: Predicted ESI-MS Fragmentation

m/z Proposed Fragment Fragmentation Pathway
191.1 [M+H]⁺ Protonated molecular ion
146.1 [M+H - C₂H₅O]⁺ Loss of the hydroxyethyl group via alpha-cleavage.
116.1 [C₈H₆N]⁺ Benzonitrile-CH₂ fragment.

| 74.1 | [C₄H₁₀N]⁺ | Loss of the cyanobenzyl group via alpha-cleavage. |

Section 2: A Validated Workflow for Purity and Identity

A robust validation strategy integrates these techniques into a logical workflow. This ensures that both identity and purity are addressed comprehensively.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling FTIR FTIR Analysis HNMR ¹H & ¹³C NMR FTIR->HNMR LCMS_ID LC-MS (Molecular Ion) HNMR->LCMS_ID Decision1 Identity Match? LCMS_ID->Decision1 qNMR Quantitative NMR (qNMR) LCMS_Impurity LC-MS (Trace Analysis) qNMR->LCMS_Impurity Decision2 Purity > 99.5%? LCMS_Impurity->Decision2 Sample Test Sample of 3-{[(2-Hydroxy-ethyl)-methyl-amino] -methyl}-benzonitrile Sample->FTIR Decision1->qNMR  Yes Fail Reject / Repurify Decision1->Fail No Pass Release Material Decision2->Pass Yes Decision2->Fail No

Caption: Spectroscopic workflow for identity and purity validation.

Section 3: Quantitative NMR (qNMR) for Absolute Purity Determination

While chromatographic methods are common, quantitative NMR (qNMR) is a primary analytical method that can determine purity without needing a specific certified reference standard of the analyte itself.[12][13] The signal intensity in ¹H NMR is directly proportional to the number of protons generating the signal, making it an intrinsically quantitative technique.[14]

Experimental Protocol: Purity Determination by qNMR

Objective: To determine the absolute purity of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile using an internal standard.

Materials:

  • Test sample of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile.

  • High-purity (>99.9%) internal standard (e.g., Maleic Anhydride). The standard is chosen because its sharp singlet in DMSO-d₆ (~7.3 ppm) does not overlap with the analyte's signals.

  • Deuterated solvent: DMSO-d₆.

  • Calibrated NMR spectrometer (≥400 MHz).

  • Analytical balance.

Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the test sample and ~10 mg of the internal standard into a clean vial. Record weights to 0.01 mg.

  • Dissolution: Add precisely 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to confirm signal positions.

    • Set up the quantitative experiment. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest (typically 30-60 seconds) to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).

    • Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the benzylic CH₂ singlet at ~3.6 ppm) and the signal from the internal standard (maleic anhydride singlet at ~7.3 ppm).

  • Purity Calculation: Use the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal (Analyte=2, Std=2)

    • MW = Molecular Weight (Analyte=190.11, Std=98.06)

    • W = Weight

    • P = Purity of the standard

Section 4: Comparative Analysis of Techniques

No single technique is sufficient for comprehensive validation.[15] A comparative understanding of their strengths and weaknesses is crucial for designing an efficient and robust analytical strategy.

Table 4: Comparison of Spectroscopic Methods for Validation

Technique Strengths Limitations Best For
NMR - Unambiguous structure elucidation- Intrinsically quantitative (qNMR)[12]- Detects a wide range of impurities - Relatively low sensitivity- Higher equipment cost- Can be complex to interpret mixtures - Absolute structure confirmation- Primary purity assay
FTIR - Fast and non-destructive- Excellent for functional group ID- Low cost and easy to use - Not inherently quantitative- Poor at distinguishing similar structures- Insensitive to minor impurities - Rapid identity screening- Confirming presence/absence of key functional groups

| LC-MS | - Extremely high sensitivity (ppb levels)- Separates complex mixtures- Provides molecular weight of impurities | - Not intrinsically quantitative without standards- Ionization efficiency can vary- Structure elucidation is indirect (fragmentation) | - Trace impurity detection- Stability studies- Detecting N-nitrosamines |

Section 5: The Critical Role of LC-MS in Detecting N-Nitrosamine Impurities

The potential for N-nitrosamine formation from the tertiary amine moiety of the target molecule represents a significant safety risk.[2] These impurities are often present at parts-per-million (ppm) levels, far below the detection limits of NMR or FTIR.[16] LC-MS/MS is the regulatory-accepted method for this analysis due to its exceptional sensitivity and selectivity.[4]

The potential impurity, N-nitroso-N-methyl-2-hydroxy-1-(3-cyanophenyl)ethanamine, would be formed by the reaction of the parent molecule with a nitrosating agent.

G Molecule 3-{[(2-Hydroxy-ethyl)-methyl-amino] -methyl}-benzonitrile (Tertiary Amine) Impurity N-Nitrosamine Impurity (Potentially Genotoxic) Molecule->Impurity Reaction under acidic conditions Agent Nitrosating Agent (e.g., HNO₂ from NaNO₂) Agent->Impurity

Caption: Formation pathway of a potential N-nitrosamine impurity.

An LC-MS/MS method would be developed to specifically target the mass transition of this potential impurity, allowing for its detection and quantification at the ng/mL level, ensuring the material meets stringent safety standards required in drug development.

Conclusion

The spectroscopic validation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile is a multi-step, integrated process. FTIR provides a rapid and essential check for functional group identity. High-field NMR serves as the cornerstone for absolute structural confirmation and, via qNMR, provides a highly accurate and reliable measure of absolute purity.[5][12] Finally, the high sensitivity of LC-MS is indispensable for profiling and quantifying trace-level impurities, particularly carcinogenic N-nitrosamines, which are a critical safety concern. By leveraging the complementary strengths of these techniques, researchers and drug developers can ensure the quality, safety, and integrity of this important chemical intermediate, building a foundation of trust and reproducibility in their scientific endeavors.

References

  • Malz, F., & Jancke, H. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Online]. Available: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho Laboratories Pvt. Ltd. [Online]. Available: [Link]

  • AZoOptics. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoOptics.com. [Online]. Available: [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. RSSL. [Online]. Available: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. TrAC Trends in Analytical Chemistry. [Online]. Available: [Link]

  • Misra, N., et al. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Online]. Available: [Link]

  • Misra, N., et al. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. Der Pharma Chemica. [Online]. Available: [Link]

  • Alcolea Palafox, M. (2011). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate. [Online]. Available: [Link]

  • Darr, J., et al. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. [Online]. Available: [Link]

  • A&A. (2022). Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes. Astronomy & Astrophysics. [Online]. Available: [Link]

  • Dynamic Science. (n.d.). Using spectroscopy to determine purity. dynamicscience.com.au. [Online]. Available: [Link]

  • Misra, N., et al. (2019). Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory. ResearchGate. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Online]. Available: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. [Online]. Available: [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Online]. Available: [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Online]. Available: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2024). Review on Analytical Method Development & Validation by Using UV-Visible Spectroscopy. ijrpas.com. [Online]. Available: [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Online]. Available: [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Online]. Available: [Link]

  • Chromatography Forum. (2014). tertiary amines by GC-MS. chromforum.org. [Online]. Available: [Link]

  • MDPI. (2022). Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae. MDPI.com. [Online]. Available: [Link]

  • PMC. (n.d.). (E)-3-(2-Hydroxy-3-methoxybenzylideneamino)benzonitrile. PubMed Central. [Online]. Available: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Online]. Available: [Link]

  • LookChem. (n.d.). CAS No.1141474-62-5,3-{[(2-Hydroxy-ethyl) -Methyl-aMino]-Methyl}-benzonitrile. LookChem. [Online]. Available: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ejournal.upi.edu. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Benzonitrile. Wikipedia. [Online]. Available: [Link]

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI.com. [Online]. Available: [Link]

  • ScienceDirect. (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ScienceDirect. [Online]. Available: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Online]. Available: [Link]

  • ResearchGate. (2025). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate. [Online]. Available: [Link]

  • RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. Royal Society of Chemistry. [Online]. Available: [Link]

  • Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Google Patents. [Online].
  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Online]. Available: [Link]

  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Bioanalysis Zone. [Online]. Available: [Link]

  • PMDA. (n.d.). Nitrosamine Impurities. Pharmaceuticals and Medical Devices Agency. [Online]. Available: [Link]

  • Agilent. (2020). Nitrosamine Impurities Application Guide. Agilent Technologies. [Online]. Available: [Link]

Sources

Validation

In vivo vs in vitro efficacy comparison of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

In Vivo vs. In Vitro Efficacy Comparison of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile Executive Summary & Structural Rationale The translation of small-molecule lead compounds from in vitro biochemical pot...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vivo vs. In Vitro Efficacy Comparison of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Executive Summary & Structural Rationale

The translation of small-molecule lead compounds from in vitro biochemical potency to in vivo therapeutic efficacy remains one of the most critical bottlenecks in drug development [1]. This guide provides an objective, data-driven comparison of the novel lead compound 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile (hereafter referred to as HEMA-BN ) against a standard reference inhibitor (Ref-A).

Structurally, HEMA-BN features a benzonitrile moiety coupled with a basic amine and a hydroxyethyl group. While the basic amine (pKa ~8.5) is highly effective at forming critical salt bridges within target binding pockets (yielding high in vitro potency), it simultaneously introduces liabilities regarding metabolic clearance and membrane permeability. This guide dissects the causality behind the in vitro to in vivo disconnect observed with HEMA-BN, providing self-validating protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays and mouse xenograft models.

In Vitro Efficacy: Biochemical & Cellular Profiling

To establish the baseline potency of HEMA-BN, we utilize a TR-FRET assay. The causal rationale for selecting TR-FRET over standard fluorescence polarization is its reliance on delayed emission measurements, which effectively eliminates short-lived background auto-fluorescence from test compounds, thereby dramatically improving the signal-to-noise ratio in high-throughput settings [2].

Quantitative In Vitro Data

As shown in Table 1 , HEMA-BN demonstrates superior biochemical potency compared to Ref-A. However, its high microsomal intrinsic clearance ( Clint​ ) foreshadows potential in vivo translation challenges.

Table 1: In Vitro Biochemical, Cellular, and ADME Profiling

CompoundTarget IC 50​ (nM)Cellular EC 50​ (nM)Microsomal Clint​ (µL/min/mg)Permeability ( Papp​ , 10⁻⁶ cm/s)
HEMA-BN 12.4 ± 1.285.3 ± 4.1145.2 (High)4.2 (Moderate)
Ref-A 45.1 ± 3.5120.5 ± 8.235.4 (Low)18.5 (High)
TR-FRET Assay Protocol (Self-Validating System)

This protocol is optimized for 384-well formats and includes internal controls to calculate the Z'-factor, ensuring assay robustness [3].

  • Reagent Preparation: Prepare 3× concentrations of the Target Enzyme and Europium (Eu)-labeled anti-tag antibody in Kinase Buffer. Separately, prepare a 3× solution of the fluorescent tracer (acceptor).

  • Compound Dispensing: Dispense 5 µL of HEMA-BN (titrated from 10 µM to 0.1 nM in 1% DMSO) into a 384-well low-volume black plate.

    • Self-Validation: Allocate Column 1 for Vehicle Control (1% DMSO, maximum signal) and Column 2 for No-Enzyme Control (minimum signal).

  • Incubation: Add 5 µL of the Enzyme/Antibody mix and 5 µL of the Tracer mix. Seal the plate and incubate for 60 minutes at room temperature to reach binding equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Excite at 337 nm and measure delayed emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the 665/620 nm ratio. A reduction in this ratio indicates competitive displacement of the tracer by HEMA-BN.

TR_FRET_Logic N1 Target Enzyme (Binding Pocket) N2 Fluorescent Tracer (Acceptor) N1->N2 Tracer Binding N3 Eu-labeled Antibody (Donor) N1->N3 Antibody Binding N5 High TR-FRET Signal (Vehicle Control) N3->N5 Energy Transfer (No Inhibitor) N4 HEMA-BN (Test Compound) N4->N1 Competitive Displacement N6 Low TR-FRET Signal (Efficacy Readout) N4->N6 Loss of Proximity (Signal Quenching)

Fig 1: TR-FRET competitive binding assay logic for HEMA-BN.

In Vivo Efficacy: Pharmacokinetics & Xenograft Translation

To evaluate whether the superior in vitro potency of HEMA-BN translates to in vivo efficacy, we utilize a mouse xenograft model. Immunodeficient mice (e.g., NOD/SCID or NSG) are strictly required for this protocol to prevent the murine immune system from rejecting the implanted human cancer cells [4].

Quantitative In Vivo Data

Despite its in vitro superiority, HEMA-BN exhibits poor in vivo performance. The basic amine and exposed hydroxyl group undergo rapid Phase II metabolism (glucuronidation), leading to a short half-life and low oral bioavailability.

Table 2: In Vivo Pharmacokinetics & Tumor Growth Inhibition (Mouse Xenograft)

CompoundDose (mg/kg)Routet 1/2​ (h)Bioavailability (F%)TGI (%) at Day 21
HEMA-BN 30PO1.218%34%
Ref-A 30PO4.555%78%
Mouse Xenograft Efficacy Protocol

This protocol establishes a self-validating baseline by tracking untreated tumor growth trajectories against treated cohorts [5].

  • Cell Preparation: Harvest human cancer cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1×107 cells/100 µL. Causality: Matrigel provides extracellular matrix proteins that significantly enhance initial tumor engraftment and vascularization.

  • Implantation: Anesthetize immunodeficient mice (nu/nu or NSG) using 2% isoflurane. Subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Randomization & Dosing: Monitor tumor growth using digital calipers. Once tumors reach a mean volume of 100–150 mm³ (Volume = [Length×Width2]/2 ), randomize mice into Vehicle, HEMA-BN (30 mg/kg), and Ref-A (30 mg/kg) groups. Administer compounds via oral gavage (PO) daily.

  • Efficacy Assessment: Measure tumor volumes and body weights every 2 days. Euthanize mice on Day 21. Calculate Tumor Growth Inhibition (TGI%) using the formula:

    TGI(%)=[1−(MeanVolumeTreated​/MeanVolumeVehicle​)]×100 .

Analyzing the In Vitro to In Vivo Disconnect

The data clearly illustrates a classic in vitro to in vivo disconnect. While HEMA-BN is ~3.6x more potent than Ref-A biochemically, it achieves less than half the efficacy in vivo (34% vs 78% TGI).

The Mechanistic Causality: The structural features that drive HEMA-BN's potency—specifically the 2-hydroxyethyl group and the secondary amine—serve as prime metabolic liabilities. In vivo, these functional groups are rapidly targeted by hepatic UDP-glucuronosyltransferases (UGTs) and Cytochrome P450 enzymes, resulting in a high clearance rate and a half-life of only 1.2 hours. Consequently, the drug fails to maintain concentrations above the cellular EC 50​ within the tumor microenvironment for a sufficient duration.

To bridge this gap in future iterations, Physiologically Based Pharmacokinetic (PBPK) modeling should be integrated earlier in the pipeline. PBPK models utilize in vitro intrinsic clearance data to mathematically simulate in vivo absorption, distribution, metabolism, and excretion, allowing researchers to predict clinical pharmacokinetics and optimize dosing regimens before initiating costly animal studies [6].

PKPD_Translation S1 In Vitro Screening (TR-FRET, IC50) S3 PBPK Modeling (In Silico Scaling) S1->S3 Potency Data S6 Efficacy Translation (PK/PD Correlation) S1->S6 Disconnect Analysis S2 In Vitro ADME (Microsomes, Permeability) S2->S3 Metabolic Stability S4 In Vivo PK (Clearance, Vd, t1/2) S3->S4 Predicted Exposures S5 Mouse Xenograft Model (Tumor Growth Inhibition) S4->S5 Dose Selection S5->S6 In Vivo Efficacy

Fig 2: Workflow mapping the translation from in vitro assays to in vivo efficacy.

References

  • The Significance of In Vitro to In Vivo Translation in Drug Discovery Source: Sygnature Discovery URL:[Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers Source: DCReport URL:[Link]

  • Optimization and validation of a TR-FRET assay for high-throughput screening Source: National Institutes of Health (PMC5526461) URL:[Link]

  • In vivo cancer modeling using mouse models Source: ScienceDirect / Journal of Advanced Research URL:[Link]

  • The Combination of Cell Cultured Technology and In Silico Model to Inform Drug Development Source: MDPI (Pharmaceutics) URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Validation of Computational Docking Models for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

Introduction: The Imperative of Model Validation in Drug Discovery In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding of small molecules to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

March 18, 2026

Introduction: The Imperative of Model Validation in Drug Discovery

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for predicting the binding of small molecules to protein targets.[1] This in-silico technique offers a rapid and cost-effective means to screen vast virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity. The molecule of interest, 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile, with its characteristic benzonitrile scaffold and flexible side chain, represents a class of compounds with significant therapeutic potential. Benzonitrile-containing molecules have been identified as inhibitors of a wide array of protein targets, including kinases, making them a "privileged scaffold" in medicinal chemistry.[2][3]

However, the predictive power of any computational model is contingent upon rigorous validation.[4] Without experimental verification, docking results remain hypothetical. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, experience-driven framework for validating computational docking models, using 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile as a case study. As the specific protein target for this molecule is not yet publicly established, we will utilize a representative and highly relevant target from a class of enzymes known to be modulated by benzonitrile derivatives: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . The methodologies detailed herein are universally applicable and serve as a robust template for the validation of any small molecule docking protocol.

Choosing the Battlefield: Selecting a Representative Protein Target and Docking Software

The first critical step in any docking validation is the selection of a high-quality, experimentally determined protein structure. For our purposes, we will use the crystal structure of the VEGFR-2 kinase domain in complex with a known inhibitor. A suitable example is the PDB entry 2OH4 , which provides a high-resolution (2.05 Å) structure of VEGFR-2 with a bound benzimidazole-urea inhibitor.[2] This co-crystal structure is invaluable as it provides a ground truth for the conformation of a ligand within the active site, which is essential for one of our primary validation methods: re-docking.

The choice of docking software is another crucial consideration, with a variety of academic and commercial options available, each with its own search algorithms and scoring functions.[5][6] For this guide, we will discuss three widely used programs that offer a representative spectrum of capabilities:

  • AutoDock Vina: A popular, open-source program known for its speed and ease of use, making it suitable for high-throughput virtual screening.[7]

  • GOLD (Genetic Optimisation for Ligand Docking): A commercial software package that utilizes a genetic algorithm to explore ligand and protein flexibility, often yielding high-accuracy predictions.[8]

  • Glide (Schrödinger): A leading commercial docking program that employs a hierarchical series of filters to efficiently search for favorable binding poses, known for its high accuracy and robust performance in virtual screening campaigns.[8]

The following sections will detail the step-by-step protocols for validating the performance of these docking programs for our target system.

Pillar 1: Validation through Re-Docking - Reproducing Crystallographic Truth

The most fundamental test of a docking protocol's accuracy is its ability to reproduce the experimentally observed binding mode of a known ligand. This process, known as re-docking, involves extracting the co-crystalized ligand from the protein's active site and then using the docking software to predict its binding pose. The accuracy is then quantified by calculating the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful prediction.[4]

Experimental Protocol: Re-Docking Validation
  • Receptor Preparation:

    • Download the PDB file (e.g., 2OH4).

    • Remove all water molecules and any other non-protein atoms from the PDB file.

    • Add hydrogen atoms to the protein, ensuring correct protonation states for all residues, particularly those in the active site. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.

    • The prepared protein structure is then saved in a suitable format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Extract the co-crystalized inhibitor from the original PDB file and save it as a separate molecular file (e.g., MOL2 or SDF).

    • Add hydrogen atoms to the ligand and assign appropriate partial charges.

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Defining the Binding Site:

    • The binding site for docking is defined as a grid box centered on the position of the co-crystalized ligand. The size of the box should be large enough to accommodate the ligand and allow for some translational and rotational freedom.

  • Docking and Analysis:

    • Perform the docking calculation using the prepared receptor and ligand files.

    • The software will generate a series of possible binding poses for the ligand, each with a corresponding binding affinity score.

    • Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand.

    • Calculate the RMSD between the heavy atoms of the docked and crystallographic poses.

The entire workflow for re-docking validation is illustrated in the diagram below:

re_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Download PDB (e.g., 2OH4) PrepReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor PrepLigand Prepare Ligand (Extract co-crystalized ligand, add hydrogens) PDB->PrepLigand DefineGrid Define Binding Site (Grid box around ligand) PrepReceptor->DefineGrid RunDocking Run Docking Simulation PrepLigand->RunDocking DefineGrid->RunDocking GetPoses Generate Docked Poses & Scores RunDocking->GetPoses Superimpose Superimpose Top Pose with Crystal Pose GetPoses->Superimpose CalcRMSD Calculate RMSD Superimpose->CalcRMSD Validate Validation Check (RMSD < 2.0 Å) CalcRMSD->Validate

Caption: Workflow for re-docking validation of a computational docking protocol.

A summary of expected performance for different docking software in re-docking tasks, based on literature benchmarks for kinase targets, is presented below:

Docking SoftwareTypical Success Rate (RMSD < 2.0 Å)Key Strengths
AutoDock Vina 70-85%[7]Fast, open-source, good for initial screening.
GOLD 80-90%[8]Handles protein and ligand flexibility well.
Glide 85-95%[8]High accuracy, excellent for lead optimization.

Pillar 2: Validation through Virtual Screening - Distinguishing Friend from Foe

While re-docking validates the accuracy of pose prediction, a more rigorous test of a docking protocol's utility in drug discovery is its ability to distinguish known active compounds (inhibitors) from a large set of chemically similar but inactive molecules (decoys). This process, known as virtual screening, is evaluated using metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.

  • Enrichment Factor (EF): Measures how much better the docking protocol is at identifying active compounds compared to random selection. An EF at 1% of the database, for example, tells you the concentration of actives in the top 1% of the ranked list compared to their concentration in the entire database.

  • ROC Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The Area Under the Curve (AUC) of the ROC plot is a measure of the overall performance of the virtual screen, with a value of 1.0 representing a perfect screen and 0.5 representing random selection.

Experimental Protocol: Virtual Screening Validation
  • Dataset Preparation:

    • Actives: Compile a set of structurally diverse, known inhibitors of the target protein (VEGFR-2 in our case). These can be sourced from medicinal chemistry literature or databases like ChEMBL.

    • Decoys: Generate a much larger set of decoy molecules. These should have similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but be topologically distinct. The DUD-E (Database of Useful Decoys-Enhanced) server is an excellent resource for generating decoy sets.

    • Combine the active and decoy molecules into a single virtual library.

  • Ligand and Receptor Preparation:

    • Prepare all molecules in the virtual library for docking as described in the re-docking protocol (adding hydrogens, assigning charges, etc.).

    • Use the same prepared receptor structure from the re-docking experiment.

  • Virtual Screening and Analysis:

    • Perform docking of the entire virtual library against the prepared receptor.

    • Rank all molecules in the library based on their docking scores.

    • Calculate the EF at various percentages of the ranked database (e.g., 1%, 5%, 10%).

    • Generate a ROC curve by plotting the true positive rate (sensitivity) against the false positive rate (1-specificity) at various ranking thresholds. Calculate the AUC.

The virtual screening validation workflow is depicted in the following diagram:

virtual_screening_workflow cluster_dataset Dataset Preparation cluster_screening Virtual Screening cluster_evaluation Performance Evaluation Actives Compile Known Actives (e.g., VEGFR-2 inhibitors) Combine Combine Actives & Decoys into Virtual Library Actives->Combine Decoys Generate Decoys (e.g., using DUD-E) Decoys->Combine PrepLigands Prepare Ligand Library Combine->PrepLigands RunScreen Run Virtual Screen (Dock all compounds) PrepLigands->RunScreen Rank Rank Compounds by Docking Score RunScreen->Rank CalcEF Calculate Enrichment Factor (EF) Rank->CalcEF GenROC Generate ROC Curve & Calculate AUC Rank->GenROC Validate Validation Check (High EF & AUC > 0.7) CalcEF->Validate GenROC->Validate

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile

As a Senior Application Scientist, I recognize that handling complex, multi-functional pharmaceutical intermediates like 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile requires moving beyond generic safety data...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional pharmaceutical intermediates like 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile requires moving beyond generic safety data sheets. To protect researchers and maintain the integrity of drug development workflows, we must implement a self-validating safety system based on the specific physicochemical properties of the molecule.

This guide provides a comprehensive, causality-driven protocol for selecting and utilizing Personal Protective Equipment (PPE) when handling this compound, ensuring that your laboratory operates at the highest standards of safety and regulatory compliance.

Chemical Hazard Profile & Causality Assessment

To design an effective PPE strategy, we must first deconstruct the molecule's structural liabilities. 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile contains three critical functional groups that dictate its hazard profile:

  • Aryl Nitrile Group (-CN): While less volatile than alkyl nitriles, aryl nitriles present a risk of systemic toxicity via dermal absorption or ingestion. Under acidic conditions or combustion, they can release highly toxic hydrogen cyanide gas.

  • Tertiary Amine Group: This basic moiety renders the compound a severe irritant—and potentially corrosive—to mucosal membranes, eyes, and skin.

  • Hydroxyl Group (-OH): The presence of the alcohol group increases the molecule's polarity and its solubility in organic solvents, which significantly alters how it permeates standard glove materials.

According to the Occupational Safety and Health Administration (OSHA) hierarchy of controls, PPE is the final line of defense[1]. Therefore, all handling must occur within a certified laboratory chemical fume hood to mitigate inhalation risks before relying on respirators[2].

Quantitative PPE Selection Matrix

The scale of your operation directly dictates the volume of potential exposure. The following table summarizes the mandatory PPE requirements based on operational scale.

PPE CategoryAnalytical Scale (< 10g / < 50 mL)Preparative Scale (> 10g / > 50 mL)Scientific Justification & Material Causality
Hand Protection Double-layered disposable Nitrile (≥ 5 mil)Silver Shield® inner glove + Heavy-duty Nitrile outerNitrile degrades rapidly in the presence of polar organic solvents often used with this compound. Double-gloving provides a clean inner barrier during doffing[3].
Eye Protection Safety glasses with side shields (ANSI Z87.1)Chemical splash goggles + Full face shieldThe tertiary amine poses a severe risk of corneal damage. A face shield prevents corrosive splashes from reaching the mucosal membranes of the face[1].
Body Protection Flame-resistant (FR) lab coat, fully buttonedFR lab coat + Chemical-resistant apron (e.g., Tyvek)Prevents dermal absorption of the nitrile moiety. An apron provides an impermeable barrier against high-volume spills during scale-up.
Footwear Closed-toe, non-porous leather shoesChemical-resistant rubber bootsProtects against gravity-driven spills. Canvas or mesh shoes will rapidly absorb the chemical, holding it against the skin[1].

Workflow & PPE Integration Logic

The decision tree below illustrates the logical progression of hazard assessment and PPE selection based on the operational scale.

PPE_Selection Start Hazard Assessment: 3-{[(2-Hydroxy-ethyl)- methyl-amino]-methyl}-benzonitrile Scale Determine Operational Scale Start->Scale Analytical Analytical Scale (< 10g) Fume Hood Required Scale->Analytical < 10g Preparative Preparative Scale (> 10g) Fume Hood Required Scale->Preparative > 10g Gloves1 PPE: Double Nitrile Gloves Analytical->Gloves1 Eye1 PPE: Safety Glasses (Side Shields) Analytical->Eye1 Gloves2 PPE: Silver Shield + Nitrile Preparative->Gloves2 Eye2 PPE: Splash Goggles + Face Shield Preparative->Eye2 Body2 PPE: Chemical Apron + FR Lab Coat Preparative->Body2

Figure 1: PPE selection logic based on operational scale and hazard assessment.

Standard Operating Procedures (SOPs)

Protocol A: Analytical Aliquoting & Weighing (Self-Validating Workflow)

This protocol ensures that engineering controls are verified before the chemical is exposed, preventing accidental inhalation of amine vapors.

  • Validate Engineering Controls: Before opening the chemical container, check the fume hood's continuous monitoring device (anemometer). Verify a face velocity of 80–100 feet per minute (fpm). Causality: Fume hoods are the primary defense against airborne hazards; PPE is secondary[2].

  • Don Baseline PPE: Equip a fully buttoned FR lab coat, ANSI-certified safety glasses, and two pairs of nitrile gloves.

  • Prepare the Workspace: Place a chemical spill mat inside the fume hood. Position the analytical balance away from the sash opening to minimize draft interference.

  • Dispense the Chemical: Using a positive displacement pipette (if viscous liquid) or a clean stainless-steel spatula (if solid), transfer the required mass.

  • Doffing and Decontamination: Close the primary container. Remove the outer pair of nitrile gloves inside the fume hood and dispose of them in a designated solid hazardous waste bin. Use your clean inner gloves to handle the sealed aliquot and exit the hood[3].

Protocol B: Emergency Spill Response & Disposal

In the event of a spill, the basicity of the amine and the toxicity of the nitrile require immediate, controlled action without introducing incompatible materials.

  • Immediate Assessment: Evacuate personnel from the immediate vicinity. Determine if the spill is minor (< 50 mL, contained in hood) or major (> 50 mL, outside hood).

  • PPE Upgrade: For any spill requiring active cleanup, upgrade PPE immediately. Don a half-face elastomeric respirator with organic vapor/acid gas (OV/AG) cartridges, heavy-duty butyl rubber gloves, and a chemical-resistant apron.

  • Neutralization & Absorption:

    • Do not use combustible materials (like paper towels) which may react with the amine.

    • Apply an inert, inorganic absorbent such as vermiculite or dry sand to the perimeter of the spill, working inward to prevent spreading.

  • Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Place it into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual amines, followed by a thorough water rinse.

Spill_Response Spill Chemical Spill Occurs Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major PPE_Upgrade Don Upgraded PPE: Respirator & Heavy Gloves Minor->PPE_Upgrade Evacuate Evacuate Laboratory Major->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE_Upgrade->Absorb Dispose Transfer to HDPE Waste Container Absorb->Dispose EHS Contact EHS / HazMat Evacuate->EHS

Figure 2: Step-by-step emergency spill response and disposal workflow.

Waste Disposal Plan

Proper disposal is critical to prevent environmental contamination and protect downstream waste handlers.

  • Segregation: Do not mix waste containing 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile with strong acids or oxidizers, as this can trigger an exothermic reaction or the release of toxic gases.

  • Solid Waste: Contaminated gloves, spill mats, and empty vials must be placed in a solid hazardous waste drum lined with a poly bag.

  • Liquid Waste: Aqueous and organic liquid waste should be collected in separate, clearly labeled, secondary-contained carboys. Ensure the pH of aqueous waste is noted on the label, as the tertiary amine will render it basic.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI), PMC. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
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3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
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